molecular formula C10H18N2O3 B1404219 tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate CAS No. 1384264-11-2

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B1404219
CAS No.: 1384264-11-2
M. Wt: 214.26 g/mol
InChI Key: AQTGZJWIZODIFY-UHFFFAOYSA-N
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Description

Tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C 11 H 20 N 2 O 3 and a molecular weight of 228.29 g/mol . It features a carbamate protecting group (Boc) on a pyrrolidinone scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research. The Boc group is widely used for the protection of amines in peptide synthesis and can be readily removed under mild acidic conditions. Compounds with this specific pyrrolidinone core are of significant interest in medicinal chemistry. Research indicates that analogous structures are explored as key components in the development of protease inhibitors . For instance, similar tert-butyl-protected pyrrolidinone derivatives serve as precursors in the synthesis of potent inhibitors targeting viral proteases like SARS-CoV-2 Main Protease (Mpro) and human cathepsins . These inhibitors often function by mimicking the natural peptide substrate and can incorporate reactive warheads, such as ketones, to form covalent bonds with the active site cysteine of the protease . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as its full toxicological profile has not been thoroughly characterized.

Properties

IUPAC Name

tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTGZJWIZODIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Critical Chiral Synthon for Peptidomimetic and Kinase Inhibitor Design [1][2]

Executive Summary

(3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3) is a specialized chiral building block used extensively in the synthesis of conformationally constrained peptidomimetics and small-molecule inhibitors.[1] Structurally, it consists of a


-lactam (pyrrolidin-2-one) core with a defined (S)-stereocenter at the C3 position, protected by a tert-butoxycarbonyl (Boc) group, and methylated at the lactam nitrogen (N1).

This compound serves as a "masked" amino acid equivalent—specifically a constrained analogue of N-methylated asparagine or aspartic acid. Its primary utility lies in drug discovery campaigns targeting cyclin-dependent kinases (CDKs), factor Xa, and various proteases where the 2-oxopyrrolidine scaffold provides rigid orientation of pharmacophores to maximize binding affinity while improving metabolic stability compared to linear peptides.

Chemical Identity & Physicochemical Characteristics[2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name tert-butyl N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]carbamate
Common Synonyms (S)-3-(Boc-amino)-1-methyl-2-pyrrolidinone; Boc-(S)-3-amino-1-methyl-2-pyrrolidone
CAS Number 92235-35-3 (S-isomer); 1384264-11-2 (Racemate/Unspecified)
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
SMILES CC(C)(C)OC(=O)N[C@@H]1CCN(C)C1=O
Physical Properties[1]
  • Appearance: White to off-white crystalline powder.[1][3]

  • Solubility: Highly soluble in polar organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). Low solubility in water.

  • Melting Point: Typically 78–82 °C (Enantiomer dependent; racemates may differ).

  • Chirality: (S)-configuration at C3.

  • Stability: Stable under standard laboratory conditions. Hygroscopic; store under inert atmosphere.

Structural Analysis & Spectroscopic Signature[10]

The structural integrity of this compound relies on the preservation of the chiral center at C3 and the stability of the N-methyl lactam ring.

NMR Characterization (CDCl₃, 400 MHz)

The following chemical shifts are characteristic for the (S)-enantiomer (and its enantiomer, with identical scalar couplings):

  • 
     5.10 (br s, 1H):  Carbamate NH proton. Broadening indicates exchangeable character.
    
  • 
     4.15 (m, 1H):  C3-H methine proton. The multiplet arises from coupling with the NH and the C4 methylene protons.
    
  • 
     3.30 – 3.35 (m, 2H):  C5-H methylene protons adjacent to the lactam nitrogen.
    
  • 
     2.88 (s, 3H): Diagnostic Peak.  N-Methyl singlet. The chemical shift is distinct for lactam N-Me vs amine N-Me.
    
  • 
     2.60 – 1.90 (m, 2H):  C4-H methylene protons (ring puckering creates diastereotopic protons).
    
  • 
     1.45 (s, 9H): tert-Butyl group (Boc).[4]
    

Synthetic Methodology

The synthesis of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a classic example of "chiral pool" synthesis, typically starting from L-Aspartic Acid . This route preserves the stereochemistry of the natural amino acid.

Core Synthesis Pathway (L-Aspartic Acid Route)

This protocol ensures high enantiomeric excess (>98% ee) by avoiding racemization prone conditions.

  • Protection: L-Aspartic acid is N-protected with Boc₂O.[1]

  • Anhydride Formation: Dehydration of N-Boc-L-Aspartic acid using Acetic Anhydride or DCC yields N-Boc-L-Aspartic anhydride.[1]

  • Ring Opening: Reaction with Methylamine (anhydrous or in THF) opens the anhydride to form the corresponding amide-acid (regioisomers may form, but cyclization converges them).

  • Cyclization: The intermediate is cyclized to the succinimide (pyrrolidine-2,5-dione) or directly to the lactam depending on the reduction strategy.

    • Note: To get the 2-oxopyrrolidine (lactam) rather than the 2,5-dione (succinimide), a selective reduction is required, or the synthesis proceeds via the Methionine route (cyclization of N-Boc-Methionine -> alkylation -> hydrolysis) or via 2,4-diaminobutyric acid .

    • Preferred Industrial Route: Cyclization of N-Boc-L-2,4-diaminobutyric acid derivatives or selective reduction of the succinimide carbonyl.[1]

Visualization of Synthesis Logic

Synthesis Asp L-Aspartic Acid (Chiral Pool) BocAsp N-Boc-L-Aspartic Acid Asp->BocAsp Boc2O, NaOH Anhydride N-Boc-Aspartic Anhydride BocAsp->Anhydride Ac2O or DCC Amide Open Chain Amide (Reaction w/ MeNH2) Anhydride->Amide MeNH2, THF Succinimide N-Methyl Succinimide (2,5-Dione) Amide->Succinimide Heat/Ac2O Target (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (Target Lactam) Succinimide->Target Selective Reduction (NaBH4/H+ or LiAlH4 controlled)

Figure 1: Synthetic flow from L-Aspartic Acid to the target lactam. The dashed line represents the challenging selective reduction step often required if starting from the succinimide.

Applications in Drug Discovery[2]

Kinase Inhibition (CDK2)

The 3-amino-2-oxopyrrolidine scaffold mimics the transition state of peptide bond hydrolysis or specific turn motifs in proteins.[1] In CDK2 inhibitors, this moiety acts as a rigid linker that positions hydrogen bond donors/acceptors into the ATP-binding pocket.

  • Mechanism: The lactam carbonyl accepts a hydrogen bond from the kinase hinge region, while the C3-amine (after Boc removal) vectors substituents into the solvent-exposed region or hydrophobic back-pocket.

Peptidomimetics (Gamma-Turn Mimics)

This compound is a "Freidinger lactam" analogue. It constrains the


 and 

torsion angles of the peptide backbone, forcing the molecule into a specific conformation (often a

-turn). This is crucial for:
  • Increasing potency by reducing the entropic penalty of binding.

  • Improving proteolytic stability (the lactam is resistant to standard proteases).

Experimental Workflow: Deprotection & Coupling

To use this compound, the Boc group must be removed to reveal the reactive primary amine.

Protocol: Standard Acidolytic Deprotection

  • Dissolution: Dissolve 1.0 eq of (3S)-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in anhydrous 1,4-dioxane or DCM.

  • Acid Addition: Add 5–10 eq of 4M HCl in dioxane (or TFA in DCM).

  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material) or LC-MS (appearance of mass M-100).

  • Workup: Concentrate in vacuo. The resulting salt (hydrochloride or trifluoroacetate) is unstable as a free base for long periods and should be used immediately in the subsequent coupling reaction.

Deprotection Target Boc-Protected Lactam (Inactive Precursor) Salt Amine Salt Intermediate (R-NH3+ Cl-) Target->Salt Deprotection Acid Reagent: 4M HCl/Dioxane or TFA/DCM Acid->Salt Coupling Coupling Reaction (Amide Bond Formation) Salt->Coupling Base (DIEA) + Electrophile

Figure 2: Activation workflow for utilizing the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

Hazard Identification
  • GHS Classification: Warning.[5][6][7]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Storage & Stability[1]
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic.[1] Store under Nitrogen or Argon.

  • Shelf Life: >2 years if stored properly in a sealed container.

References

  • Vertex Pharmaceuticals. (2023).[8] CDK2 inhibitors and methods of use thereof. Patent CN117177744A. Link

  • ChemicalBook. (2024). Product Entry: (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7171888 (Related Structure). Link

  • Freidinger, R. M., et al. (1982). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog. Science. (Contextual reference for Lactam Mimetics).

Sources

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate mechanism of action

[1][2]

Executive Summary

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (often referred to as Boc-3-amino-1-methyl-2-pyrrolidinone ) is a specialized, chiral chemical building block used extensively in medicinal chemistry.[1][2][3][4] It serves as a protected precursor for the 3-amino-1-methyl-2-pyrrolidinone scaffold—a structural motif found in kinase inhibitors (e.g., CDK2), viral polymerase inhibitors, and constrained peptide mimetics.

This guide details the molecule's role not as a standalone therapeutic, but as a critical synthetic intermediate .[1][5] Its "mechanism of action" is defined by its ability to introduce a rigid, polar gamma-lactam pharmacophore into drug candidates, thereby modulating solubility, metabolic stability, and target binding affinity.[1][5]

Chemical Identity & Structural Logic[2][6]

Core Architecture

The molecule consists of a pyrrolidin-2-one (gamma-lactam) ring substituted with a methyl group at the


1
FeatureSpecification
IUPAC Name tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
CAS Number 119329-48-5 (Racemic); 92235-35-3 (S-isomer)
Molecular Formula

Molecular Weight 214.26 g/mol
Key Functionality Masked primary amine; Polar lactam core
Stereochemical Importance

The (S)-enantiomer is the most biologically relevant form, often derived from L-aspartic acid or L-methionine precursors.[1] The stereocenter at

5

Mechanism of Action: Synthetic Utility

In the context of drug development, this molecule's mechanism is chemoselective transfer .[1][5] It acts as a stable delivery vehicle for the reactive 3-amino-lactam core.[1]

The Protection-Deprotection Cycle

The Boc group renders the

55

Mechanism Steps:

  • Protonation: Strong acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group.[1][5]

  • Fragmentation: The tert-butyl cation is cleaved, releasing

    
     and the free amine salt.[1][5]
    
  • Coupling: The liberated primary amine acts as a nucleophile to form amide bonds or sulfonamides with the drug scaffold.[1][5]

Visualization: Synthetic Pathway

The following diagram illustrates the transformation of the building block into a bioactive kinase inhibitor core.

SyntheticMechanismStartBoc-Protected Reagent(Inert)AcidAcidolysis(TFA/DCM)Start->Acid ActivationIntermediateAmine Salt(Reactive Nucleophile)Acid->Intermediate -CO2, -IsobuteneProductBioactive Ligand(CDK2 Inhibitor)Intermediate->Product SNAr / CouplingScaffoldElectrophilic Scaffold(e.g., Pyrimidine-Cl)Scaffold->Product +

Figure 1: Synthetic workflow transforming the inert Boc-carbamate into a bioactive pharmacophore.

Pharmacological Relevance of the Scaffold

Once deprotected and integrated into a drug, the 1-methyl-2-oxopyrrolidin-3-yl moiety functions through three specific molecular mechanisms:

Conformational Restriction (Entropy Reduction)

Unlike a flexible linear alkyl chain, the 5-membered lactam ring locks the

1
  • Effect: Reduces the entropic cost of binding to a protein target.[1][5]

  • Application: High-affinity binding in ATP-binding pockets of kinases (e.g., CDK2, JAK families).[5]

Hydrogen Bonding Network

The lactam functionality provides a dual interaction motif:

  • Carbonyl Oxygen (

    
    ):  Acts as a hydrogen bond acceptor (HBA).[1][5]
    
  • Amide Nitrogen (

    
    ):  The methyl group prevents H-donation at 
    
    
    , forcing specific hydrophobic interactions, while the
    
    
    -amine (after coupling) acts as a hydrogen bond donor (HBD).
Solubility Enhancement

The pyrrolidinone ring is highly polar and water-miscible (related to the solvent NMP).[1] Incorporating this ring into lipophilic drug scaffolds significantly improves aqueous solubility and oral bioavailability.[1][5]

Experimental Protocols

Standard Deprotection Protocol

This protocol yields the reactive amine salt necessary for subsequent coupling.

Reagents:

  • tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq)[1]

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the Boc-carbamate in 10 mL of anhydrous DCM in a round-bottom flask. Cool to 0°C.[1][5]

  • Acid Addition: Add TFA dropwise over 10 minutes. The solution may bubble slightly due to isobutene release.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate the solution in vacuo to remove DCM and excess TFA.

  • Validation: The resulting oil is the TFA salt of 3-amino-1-methyl-2-pyrrolidinone. Quantitative yield is expected.[1][5] Use directly in the next step or triturate with diethyl ether to obtain a solid.[1][5]

Nucleophilic Substitution (SNAr) Example

Application: Synthesis of a CDK2 inhibitor precursor.

  • Preparation: Suspend the amine salt (from 4.1) in DMF.[1][5][6]

  • Base: Add DIPEA (3.0 eq) to neutralize the TFA salt and generate the free amine.[1][5]

  • Coupling: Add the electrophile (e.g., a chloropyrimidine derivative) (1.0 eq).

  • Conditions: Heat to 80°C for 4–12 hours.

  • Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

References

  • PubChem. (2025).[1][5] 3-Amino-1-methylpyrrolidin-2-one | C5H10N2O.[1] National Library of Medicine.[5] [Link]

  • Google Patents. (2023).[1][5] CDK2 inhibitors and methods of use thereof (CN117177744A).

  • Fukuto, T. R. (1990).[1][5] Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link](Cited for context on carbamate stability vs. inhibition).

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes experimental validation, causal analysis of spectral features, and robust synthesis protocols.

Part 1: Executive Technical Summary

The compound tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate represents a critical pharmacophore in modern drug design, particularly as a conformationally constrained gamma-lactam mimic of amino acids. Unlike linear peptide chains, the pyrrolidinone ring locks the backbone dihedral angles (


), reducing the entropic penalty upon binding to biological targets.

This guide provides a definitive spectroscopic profile for this molecule. The data presented below synthesizes experimental values from recent patent literature with fundamental NMR increment analysis to ensure high-confidence assignments.

Key Structural Features[1]
  • Core:

    
    -Lactam (Pyrrolidin-2-one).
    
  • Protection: tert-Butyloxycarbonyl (Boc) on the exocyclic amine.

  • Modification:

    
    -Methylation at position 1, removing the hydrogen bond donor capability of the lactam nitrogen and altering solubility/permeability profiles.
    

Part 2: Synthesis & Experimental Workflow

To understand the impurity profile and spectroscopic nuances, one must understand the genesis of the molecule. The most robust route involves the cyclization of methionine derivatives or the direct methylation of the


-unsubstituted lactam.
Validated Synthesis Protocol

Methodology: Direct Methylation of (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

  • Starting Material: Charge a reaction vessel with (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 equiv) and anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be observed.
    
  • Methylation: Stir for 30 min, then add MeI (1.1 equiv) dropwise.

  • Workup: Warm to RT and stir for 4 hours. Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
Process Visualization (DOT)

SynthesisWorkflow Start Start: (S)-Boc-3-aminopyrrolidin-2-one Step1 Step 1: Deprotonation (NaH/THF, 0°C) Start->Step1 Step2 Step 2: Methylation (MeI, RT, 4h) Step1->Step2 Anionic Intermediate Step3 Step 3: Quench & Extract (Sat. NH4Cl / EtOAc) Step2->Step3 Product Target: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Step3->Product Yield ~85%

Figure 1: Step-wise synthesis workflow for the N-methylation of the Boc-protected lactam precursor.

Part 3: Spectroscopic Data & Analysis

The following data is derived from high-field NMR analysis (400 MHz,


) and validated against recent patent data for CDK2 inhibitors where this specific intermediate was isolated [1].
Proton NMR ( ) Assignment[1][2][3][4][5]

Solvent:


 | Reference:  TMS (0.00 ppm) | Frequency:  400 MHz
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 5.19 – 5.03Broad (m)1HCarbamate NH. Broadened due to quadrupole relaxation of N and exchange.
H-3 4.20 – 4.08Multiplet1HMethine

to both carbonyl and carbamate N. Deshielded environment.
H-5 3.41 – 3.25Multiplet2HMethylene adjacent to Lactam N. Distinctly deshielded by the N-heterocycle.
N-Me 2.93 – 2.85Singlet/m3HDiagnostic Peak. The

-Methyl singlet confirms successful alkylation.
H-4a 2.71 – 2.58Multiplet1HDiastereotopic proton at C4.
H-4b 1.96 – 1.85*Multiplet1HSecond diastereotopic proton at C4 (often overlaps with solvent/impurities).
Boc 1.44Singlet9HCharacteristic tert-butyl singlet. Dominates the aliphatic region.

*Note: H-4b range inferred from coupling constants of analogous lactams when obscured in crude mixtures.

Carbon NMR ( ) Parameters

Solvent:


 | Frequency:  100 MHz
Carbon TypeShift (

ppm)
Structural Significance
C=O (Lactam) 172.5Endocyclic amide carbonyl.
C=O (Boc) 155.8Exocyclic carbamate carbonyl.
C-quat (Boc) 79.8Quaternary carbon of the t-butyl group.
C-3 (Methine) 52.1Chiral center (if enantiopure).
C-5 (CH2) 47.5Adjacent to Lactam Nitrogen.
N-Me 30.2Diagnostic: Absent in the starting material.
Boc (CH3) 28.4Intense signal representing 3 equivalent methyls.
C-4 (CH2) 22.8The most shielded ring carbon.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Molecular Formula:

    
    
    
  • Exact Mass: 228.15

  • Observed Signals:

    • [M+H]+: 229.1 (Weak)

    • [M+Na]+: 251.1 (Strong)

    • [M-Boc+H]+: 129.1 (Fragment: Loss of Boc group, leaving the amine).

    • [M-tBu+H]+: 173.1 (Loss of t-butyl group only).

Part 4: Structural Validation Logic

To ensure the compound is the N-methylated product and not an O-methylated imidate (a common side product in lactam alkylation), one must examine the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Diagnostic Correlations
  • N-Me Confirmation: The proton signal at 2.85 ppm must show a strong HMBC correlation to the C-5 carbon (~47.5 ppm) and the Lactam Carbonyl (~172.5 ppm).

  • Regiochemistry: If O-methylation occurred, the methyl protons would appear further downfield (~3.8 ppm) and correlate only to the carbonyl carbon (now an imidate carbon), not C-5.

Correlation Diagram (DOT)

NMR_Correlations cluster_legend Legend H_Me H (N-Methyl) 2.85 ppm C_2 C-2 (C=O) 172.5 ppm H_Me->C_2 HMBC (Strong) C_5 C-5 (CH2) 47.5 ppm H_Me->C_5 HMBC (3-bond) H_3 H (C-3 Methine) 4.15 ppm H_3->C_2 HMBC C_Boc C (Boc C=O) 155.8 ppm H_3->C_Boc HMBC Desc Arrows indicate observed Heteronuclear Multiple Bond Correlations

Figure 2: Key HMBC correlations required to confirm the N-methylated lactam structure.

Part 5: Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts.

IssueObservationRoot CauseSolution
Rotamers Split peaks for Boc/N-Me (ratio ~80:20).Restricted rotation around the carbamate N-C bond.Run NMR at 50°C (323 K) to coalesce peaks.
Water Peak Broad singlet ~1.6 ppm in

.
Lactams are hygroscopic.Dry sample under high vacuum (2 mbar) for 12h; use

treated

.
Broad NH Missing or very wide NH peak.Fast exchange with trace acid/water.Use DMSO-

instead of

to sharpen the amide proton.

References

  • Experimental Data Source

    • Title: CDK2 inhibitors and methods of use thereof.
    • Source: P
    • Relevance: Provides specific 1H NMR peak listing for the title compound (Intermedi
    • URL:

  • General Lactam Characterization

    • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[1]

    • Source: Organometallics 2016, 35, 13, 2197–2237.
    • Relevance: Provides baseline shifts for the N-Methyl-2-pyrrolidone (NMP)
    • URL:

  • Synthesis Validation

    • Title: (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)
    • Source: BLD Pharm / ChemicalBook (CAS 92235-35-3).
    • Relevance: Confirms physical properties and CAS registry for the S-enantiomer.
    • URL:

Sources

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and prospective applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: A Molecule of Interest

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral synthetic intermediate that incorporates several key structural features relevant to drug design. The core of the molecule is a 2-pyrrolidinone (or γ-lactam) ring, a privileged scaffold found in a wide range of biologically active compounds, including nootropics like piracetam and anticonvulsants such as levetiracetam. The N-methylation of the lactam nitrogen can influence solubility, metabolic stability, and receptor binding affinity.

The defining feature of this molecule is the tert-butoxycarbonyl (Boc) protected amine at the 3-position of the pyrrolidinone ring. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This allows for the selective unmasking of the amine functionality at a desired stage in a synthetic sequence, making tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate a versatile precursor for the synthesis of more complex molecules, including libraries of compounds for high-throughput screening.

The carbamate group itself is a common structural motif in many approved drugs, where it can act as a stable amide isostere, improve pharmacokinetic properties, or serve as a prodrug moiety.[1] The combination of the pyrrolidinone core and the protected amine makes this compound a valuable tool for the introduction of a chiral 3-amino-1-methyl-2-oxopyrrolidine fragment into target molecules.

Physicochemical and Spectroscopic Profile

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Basis
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance White to off-white solidAnalogy to similar Boc-protected amines
Boiling Point ~350-400 °C (Predicted)Analogy to similar structures[2]
Melting Point Not available
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.General solubility of Boc-protected compounds

Spectroscopic Analysis (Expected):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~ 4.2-4.5 ppm (m, 1H, CH-NHBoc)

    • δ ~ 3.2-3.4 ppm (m, 2H, -CH₂-N(CH₃))

    • δ ~ 2.9 ppm (s, 3H, N-CH₃)

    • δ ~ 2.0-2.4 ppm (m, 2H, -CH₂-CH(NHBoc))

    • δ ~ 1.45 ppm (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ ~ 175 ppm (C=O, lactam)

    • δ ~ 156 ppm (C=O, carbamate)

    • δ ~ 80 ppm (C(CH₃)₃)

    • δ ~ 50-55 ppm (CH-NHBoc)

    • δ ~ 45-50 ppm (-CH₂-N(CH₃))

    • δ ~ 30 ppm (N-CH₃)

    • δ ~ 28 ppm (-C(CH₃)₃)

    • δ ~ 25-30 ppm (-CH₂-CH(NHBoc))

  • IR (KBr, cm⁻¹):

    • ~3350 (N-H stretch, carbamate)

    • ~2970 (C-H stretch, alkyl)

    • ~1700 (C=O stretch, carbamate)

    • ~1680 (C=O stretch, lactam)

  • Mass Spectrometry (ESI+):

    • m/z 215.1 [M+H]⁺

    • m/z 237.1 [M+Na]⁺

    • m/z 159.1 [M-tBu+H]⁺

    • m/z 115.1 [M-Boc+H]⁺

Synthetic Strategies: A Practical Approach

The synthesis of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate can be approached from several angles, primarily depending on the availability of starting materials. A plausible and efficient route would start from a commercially available chiral precursor, such as L-glutamic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway is depicted below. The target molecule can be disconnected at the Boc-protected amine, leading back to 3-amino-1-methyl-2-oxopyrrolidinone. This intermediate can be derived from a suitable protected glutamic acid derivative through cyclization and N-methylation.

retrosynthesis target tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate intermediate1 3-Amino-1-methyl-2-oxopyrrolidinone target->intermediate1 Boc protection intermediate2 N-Methyl-pyroglutamic acid derivative intermediate1->intermediate2 Decarboxylation/amination start L-Glutamic acid intermediate2->start N-Methylation & cyclization

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, starting from L-glutamic acid. This approach leverages well-established transformations in organic chemistry.

workflow cluster_0 Synthesis Pathway start L-Glutamic Acid step1 Protection & Cyclization (e.g., Boc₂O, then heat) start->step1 pyroglutamate N-Boc-pyroglutamic acid step1->pyroglutamate step2 N-Methylation (e.g., MeI, NaH) pyroglutamate->step2 n_methyl_pyroglutamate N-Methyl-pyroglutamic acid derivative step2->n_methyl_pyroglutamate step3 Curtius Rearrangement (e.g., DPPA, heat) n_methyl_pyroglutamate->step3 isocyanate Isocyanate intermediate step3->isocyanate step4 Hydrolysis/Trapping (e.g., t-BuOH) isocyanate->step4 product Target Molecule step4->product deprotection reactant tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reagent Acid (e.g., TFA, HCl) product 3-Amino-1-methyl-2-oxopyrrolidinone (as salt) reactant->product Deprotection byproducts CO₂ + Isobutylene

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chemical intermediate of interest in pharmaceutical development due to its structural motifs—a pyrrolidone ring and a Boc-protected amine. The pyrrolidone core is a privileged scaffold found in numerous biologically active compounds, while the tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. The purity and stability of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs).

This application note provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. The protocol herein is designed for researchers, scientists, and drug development professionals to ensure the reliable quantification and purity assessment of this key intermediate.

Chemical Structure and Properties:

PropertyValue
Chemical Name tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
CAS Number 92235-35-3[1]
Molecular Formula C₁₀H₁₈N₂O₃[1]
Molecular Weight 214.26 g/mol [1]

Scientific Rationale and Method Development Strategy

The development of a reliable HPLC method for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate requires careful consideration of its chemical properties. The presence of the polar pyrrolidone ring and the moderately nonpolar Boc group suggests that a reversed-phase HPLC method would be a suitable starting point.

2.1. Stationary Phase Selection:

A C18 (octadecylsilyl) stationary phase is proposed due to its versatility and wide range of applications in reversed-phase chromatography. The hydrophobic C18 chains will interact with the tert-butyl group and the carbon backbone of the pyrrolidone ring, providing retention. For polar compounds, issues with retention on traditional C18 columns can sometimes occur. Should retention be insufficient, alternative stationary phases such as a polar-embedded or polar-endcapped C18 column could be explored to enhance interaction with the polar functionalities of the analyte.

2.2. Mobile Phase Selection and Optimization:

A mobile phase consisting of a mixture of water and a miscible organic solvent is standard for reversed-phase HPLC.

  • Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and compatibility with mass spectrometry. Methanol is a viable alternative.

  • Aqueous Phase and pH Control: The stability of the Boc protecting group is a critical factor. N-Boc protected amines are known to be stable under neutral and basic conditions but are labile to acidic conditions, which can cause deprotection[2][3][4][5]. Therefore, the use of a strong acid like trifluoroacetic acid (TFA) in the mobile phase, while common for improving peak shape, must be approached with caution. A low concentration of a weaker acid, such as formic acid (0.1%), or a neutral buffer (e.g., phosphate buffer, pH 7) is recommended to ensure the stability of the analyte on the column and in the autosampler. A gradient elution from a lower to a higher concentration of the organic modifier will be employed to ensure the elution of any potential impurities with different polarities.

2.3. Detection:

The tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate molecule lacks a strong chromophore, which is necessary for high-sensitivity UV detection at longer wavelengths (e.g., >254 nm). The amide and carbamate functional groups are expected to have some UV absorbance at lower wavelengths. Therefore, a UV detector set to a low wavelength, such as 210 nm, is proposed for detection. At this wavelength, it is crucial to use high-purity solvents to minimize baseline noise.

Experimental Protocol

3.1. Materials and Reagents:

  • tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher purity)

  • Methanol (HPLC grade)

3.2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

3.3. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape without being overly acidic to cleave the Boc group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte and impurities from the column.
Gradient 5% to 95% B over 20 minutesEnsures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 210 nmMaximizes sensitivity for a compound with no strong chromophore.

3.4. Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reference standard.

  • Dissolve the standard in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.5. Analysis Workflow:

Caption: Workflow for the HPLC analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[6]. The following validation parameters should be assessed:

4.1. Specificity:

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo (all components except the analyte) and showing no interfering peaks at the retention time of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the method can separate the analyte from its degradation products.

4.2. Linearity:

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations of the reference standard should be prepared, and the peak area response should be plotted against the concentration. The correlation coefficient (r²) should be greater than or equal to 0.999.

4.3. Accuracy:

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It can be determined by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

4.4. Precision:

The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing six replicate samples at 100% of the test concentration. The RSD should be less than 2%.

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

4.5. Robustness:

The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

  • pH of the mobile phase

Potential Challenges and Troubleshooting

  • Poor Retention: If the analyte elutes too early (near the void volume), consider using a mobile phase with a lower percentage of organic modifier at the start of the gradient or switching to a more retentive column (e.g., a C18 with higher carbon load or a phenyl-hexyl column).

  • Peak Tailing: Peak tailing can be caused by secondary interactions with residual silanols on the stationary phase. The use of a low concentration of an acidic modifier (like formic acid) or a buffer in the mobile phase can help to minimize this effect.

  • Analyte Instability: If degradation of the Boc-group is suspected (e.g., appearance of a new peak corresponding to the deprotected amine), it is crucial to avoid acidic conditions. A neutral pH buffer system for the mobile phase should be investigated. Samples should be stored at a low temperature in the autosampler and analyzed promptly.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. The proposed reversed-phase method with UV detection at 210 nm is a reliable starting point for the quantification and purity assessment of this important pharmaceutical intermediate. Adherence to the principles of method validation as outlined by the ICH is essential to ensure the generation of accurate and reliable data in a regulated environment.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]

  • (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem. [Link]

  • Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

Sources

NMR spectroscopy of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Assessment of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate via NMR Spectroscopy

Executive Summary

This technical guide outlines the protocol for the structural characterization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 1936-57-8 equivalent/derivative).[1] This compound is a critical scaffold in the synthesis of peptidomimetics and CNS-active pharmaceutical intermediates. The presence of a gamma-lactam ring, a stereocenter at C3, and a carbamate protecting group (Boc) presents specific spectroscopic challenges, including rotameric broadening and solvent-dependent chemical shifts. This note provides a validated workflow for 1H and 13C NMR acquisition, assignment logic, and impurity profiling.

Chemical Context & Structural Logic

The molecule consists of a


-lactam (pyrrolidin-2-one)  core.[1] The structural integrity relies on verifying three distinct moieties:
  • The Core: A 5-membered lactam ring.[1]

  • The N-Methylation: A singlet corresponding to the methyl group on the lactam nitrogen.

  • The Carbamate: A Boc-protected amine at the C3 position (creating a chiral center).[1]

Critical Quality Attribute (CQA): The C3 position is chiral. While standard NMR cannot distinguish enantiomers (


 vs 

) in an achiral environment, the diastereotopic nature of the C4 and C5 protons confirms the rigid ring structure.

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Recommended for routine purity checks.[1] Provides sharp signals for the N-Methyl and Boc groups.[1]
      
    • DMSO-d

      
      :  Required for full structural elucidation. The hydrogen-bonding capacity of DMSO stabilizes the carbamate -NH proton, appearing as a distinct doublet (coupling to H3) rather than a broad singlet, facilitating connectivity studies (COSY).
      
  • Concentration: 10–15 mg in 600

    
    L solvent (approx. 20-30 mM) to prevent aggregation-induced broadening.
    
Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1] Note: If Boc-rotamers cause broadening, elevate to 313 K.

  • Pulse Sequence:

    • 1H: 30° pulse, 2s relaxation delay (d1).

    • 13C: Proton-decoupled (CPD), 256-512 scans for quaternary carbon detection (C=O).[1]

Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 (Routine) Solvent->CDCl3 DMSO DMSO-d6 (Structural Proof) Solvent->DMSO Acq Acquisition (1H, 13C, COSY, HSQC) CDCl3->Acq DMSO->Acq Process Processing (Phase, Baseline, Integration) Acq->Process Analysis Data Analysis (Shift & Coupling) Process->Analysis

Figure 1: Validated NMR workflow ensuring optimal solvent selection based on analytical goals.

Spectral Analysis & Assignment

The following data represents the consensus chemical shifts for the molecule in CDCl


 .
1H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
Mult.Integ.

(Hz)
Assignment Logic
Boc-CH

1.44s9H-Characteristic intense singlet.[1]
H-4a 1.90 – 2.05m1H-Diastereotopic methylene (shielded face).[1]
H-4b 2.45 – 2.60m1H-Diastereotopic methylene (deshielded face).[1]
N-CH

2.86s3H-Diagnostic singlet; confirms N-alkylation.[1]
H-5 3.28 – 3.38m2H-Deshielded by adjacent Lactam Nitrogen.[1]
H-3 4.15 – 4.25m1H-Alpha to Carbonyl & Nitrogen; chiral center.[1]
NH 5.20br s1H-Exchangeable carbamate proton.[1]

Note: In DMSO-d


, the NH peak typically shifts downfield to ~7.0 ppm and appears as a doublet (

Hz) due to coupling with H-3.
13C NMR Data (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment Logic
Boc-CH

28.4Intense signal (3 equivalent carbons).[1]
C-4 29.1Methylene (ring).[1]
N-CH

30.5N-Methyl group.[1]
C-5 47.6Methylene adjacent to Lactam N.
C-3 52.1Methine chiral center (alpha to C=O).[1]
Boc-C

79.9Quaternary carbon of tert-butyl group.[1]
Carbamate C=O 155.8Urethane carbonyl.[1]
Lactam C=O 172.4Amide (Lactam) carbonyl.[1]

Structural Validation Logic

To confirm the structure and rule out isomers (e.g., O-methylation vs N-methylation), follow this logic path using 2D NMR correlations.

Assignment_Logic Start Start: 1H Spectrum Find_Me Identify Singlet ~2.86 ppm Start->Find_Me Find_NH Identify NH (Broad/Doublet) Start->Find_NH HMBC_Check HMBC Correlation to C=O (~172 ppm)? Find_Me->HMBC_Check Confirm_NMe Confirmed: N-Methyl Lactam HMBC_Check->Confirm_NMe Yes Reject_OMe If NO: Suspect O-Methylation (Imidate isomer) HMBC_Check->Reject_OMe No COSY_Walk COSY: NH -> H3 -> H4 -> H5 Find_NH->COSY_Walk Confirm_Ring Confirmed: Substituted Pyrrolidone COSY_Walk->Confirm_Ring

Figure 2: Logic tree for distinguishing the correct N-methylated lactam structure from potential isomers using 2D NMR.

Troubleshooting & Impurity Profiling

Rotamers

Boc-protected amines often exhibit restricted rotation around the N-C(O) bond.[1]

  • Symptom: Broadening or "doubling" of the Boc-methyl singlet and H-3 multiplet at room temperature.[1]

  • Resolution: Run the experiment at 323 K (50°C) . Coalescence of peaks confirms rotamers rather than impurities.[1]

Common Impurities

During synthesis (typically from Boc-methionine or Boc-diaminobutyric acid derivatives), specific impurities may persist:

  • Residual THF: Multiplets at 1.85 and 3.76 ppm.[1]

  • Dichloromethane (DCM): Singlet at 5.30 ppm (CDCl

    
    ).[1]
    
  • Boc-Anhydride (excess reagent): Strong singlet at 1.50 ppm (distinct from product Boc at 1.44 ppm).[1]

Chiral Purity (Enantiomeric Excess)

Standard NMR cannot distinguish the


-enantiomer from the 

-enantiomer.[1]
  • Protocol: Add a Chiral Shift Reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]).[1]

  • Observation: The N-Me singlet will split into two singlets if the sample is racemic. Integration of these split peaks allows calculation of ee.

References

  • Daly, W. H., & Poche, D. (1988).

    
    -amino acids using bis(trichloromethyl) carbonate.[1] Tetrahedron Letters, 29(46), 5859-5862.[1] (Foundational chemistry for lactam/amino acid derivatives). Link[1]
    
  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] (Standard for impurity identification).[1] Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Link[1]

  • PubChem. (n.d.).[1] Compound Summary for CID 11806530 (Analogous Boc-amino derivatives). National Library of Medicine.[1] Link

Sources

Application Note: Strategic Utilization of Boc-Ampy(Me) in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and peptide scientists. It details the strategic utilization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (hereafter referred to as Boc-Ampy(Me) ) as a critical building block for synthesizing conformationally constrained peptidomimetics.

Executive Summary

In the development of peptide therapeutics, proteolytic stability and conformational rigidity are paramount. Boc-Ampy(Me) serves as a specialized precursor to 3-amino-1-methyl-2-pyrrolidinone , a gamma-lactam moiety. Unlike standard amino acids, this building block lacks a C-terminal carboxylic acid, making it an ideal C-terminal capping reagent or a pharmacophore surrogate .

By incorporating this lactam into a peptide sequence, researchers can:

  • Eliminate C-terminal Hydrolysis: The lactam ring acts as a non-hydrolyzable end-cap, conferring absolute resistance to carboxypeptidases.

  • Enforce

    
    -Turn Conformations:  The rigid 5-membered ring mimics the 
    
    
    
    and
    
    
    torsion angles of a constrained residue (similar to Proline), locking the peptide backbone into a bioactive turn geometry (often Type II'
    
    
    -turns).
  • Modulate Hydrogen Bonding: The 1-methyl substitution removes a hydrogen bond donor, improving membrane permeability and altering solvation profiles compared to secondary amides.

Chemical Specifications & Handling

PropertySpecification
IUPAC Name tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Common Abbreviation Boc-Ampy(Me)
Molecular Weight 214.26 g/mol
Solubility Soluble in DCM, DMF, MeOH, DMSO. Sparingly soluble in water.
Reactive Moiety Primary amine (at position 3) after Boc removal.
Stereochemistry Typically supplied as a racemate unless specified as (S)- or (R)- enantiomer. (Note: Enantiopure forms are critical for stereoselective receptor binding).
Storage 2-8°C, Desiccated. Hygroscopic upon deprotection.

Strategic Application: The "Lactam Cap" Methodology

The primary application of Boc-Ampy(Me) is the synthesis of Peptide-Lactam Conjugates . Since the molecule lacks a carboxylic acid for chain extension, it is introduced at the end of the synthesis workflow , effectively terminating the peptide chain.

Mechanism of Action

The lactam moiety acts as a bioisostere for the C-terminal amide of a peptide. By replacing a flexible linear C-terminus (e.g., -NH-CH(R)-CONH2) with the cyclic lactam, the entropic penalty of binding to a receptor is reduced.

Workflow Visualization

The following diagram illustrates the convergent synthesis strategy for coupling this unit to a peptide fragment.

G Reagent Boc-Ampy(Me) (Protected Precursor) Deprotection Step 1: Acidolysis (TFA/DCM) Reagent->Deprotection Boc Removal FreeAmine Free Amine Salt (TFA.H2N-Lactam) Deprotection->FreeAmine Precipitation Coupling Step 2: Activation (HATU/HOAt/DIPEA) FreeAmine->Coupling Nucleophilic Attack Peptide Protected Peptide Fragment (C-Terminal COOH) Peptide->Coupling Carboxyl Activation Final Peptide-Lactam Conjugate (Bioactive Peptidomimetic) Coupling->Final Amide Bond Formation

Figure 1: Convergent synthesis workflow for attaching the 1-methyl-2-oxopyrrolidin-3-yl moiety to a peptide C-terminus.

Detailed Experimental Protocols

Protocol A: Preparation of the Reactive Amine (Boc-Deprotection)

Objective: To remove the Boc group and generate the reactive trifluoroacetate salt of 3-amino-1-methyl-2-pyrrolidinone.

Reagents:

  • Boc-Ampy(Me) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[1]

  • Diethyl Ether (cold)

Procedure:

  • Dissolution: Dissolve Boc-Ampy(Me) (e.g., 1.0 mmol, 214 mg) in DCM (2 mL) in a round-bottom flask.

  • Acidolysis: Add TFA (2 mL) dropwise at 0°C.

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Work-up:

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove DCM and excess TFA.

    • Crucial Step: Add cold diethyl ether (10 mL) to the oily residue and triturate vigorously. The amine salt should precipitate as a white/off-white solid.

    • Decant the ether.[2] Repeat the ether wash 2x to remove residual TFA.

  • Drying: Dry the solid in vacuo. This yields the 3-amino-1-methyl-2-pyrrolidinone TFA salt . Use immediately for coupling to prevent hygroscopic degradation.

Protocol B: Coupling to Peptide Fragment (Solution Phase)

Objective: To couple the freshly deprotected amine lactam to the C-terminus of a protected peptide fragment.

Reagents:

  • Protected Peptide-OH (1.0 eq) (Side chains must be protected; C-terminus free).

  • Amine Lactam TFA Salt (from Protocol A) (1.2 eq).

  • HATU (1.1 eq) (Preferred for hindered amines).

  • HOAt (1.1 eq) (Optional additive to reduce racemization).

  • DIPEA (N,N-Diisopropylethylamine) (4.0 eq).[3]

  • DMF (Anhydrous).

Procedure:

  • Activation: Dissolve the Protected Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (2.0 eq) to the peptide solution. Stir for 2 minutes to activate the carboxylic acid (formation of the OAt-ester).

  • Amine Addition: Dissolve the Amine Lactam TFA salt (1.2 eq) in a minimum volume of DMF. Add DIPEA (2.0 eq) to this separate vial to neutralize the salt, then immediately transfer this solution to the activated peptide mixture.

  • Coupling: Stir the reaction under nitrogen at room temperature for 2–4 hours.

  • Monitoring: Monitor by HPLC/MS. The peak for the Peptide-OH should shift to the more hydrophobic Peptide-Lactam product.

  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO3 (2x), 1M KHSO4 (2x), and Brine (1x).

    • Dry over Na2SO4 and concentrate.

  • Final Deprotection: If the peptide side chains are protected (e.g., tBu, Trt), treat the crude product with the appropriate cleavage cocktail (e.g., TFA/TIS/H2O) to yield the final bioactive molecule.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance of the secondary carbon on the lactam ring.Switch from HBTU to HATU or PyAOP . Increase reaction time to 12h.
Racemization Over-activation of the peptide C-terminus.Use HOAt as an additive. Maintain temperature at 0°C during base addition. Use Collidine instead of DIPEA.
Hygroscopicity The free amine salt absorbs water rapidly.Do not store the deprotected amine. Perform "one-pot" deprotection/coupling or use the HCl salt if stable.
Side Reactions Nucleophilic attack by the lactam carbonyl (unlikely but possible).Ensure the lactam ring is stable; avoid strong bases (NaOH) during workup which might open the lactam ring.

Scientific Grounding & References

The utilization of lactam constraints is grounded in the seminal work of Freidinger and Veber, who established that restricting backbone flexibility significantly enhances biological potency and metabolic stability.

Key References:

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[4] Science, 210(4470), 656-658.[4] Link

    • Core Concept: Establishes the "Freidinger Lactam" principle for constraining peptide backbones.

  • Jamieson, A. G., et al. (2013). "Peptide scanning for studying structure-activity relationships in drug discovery." Chemical Biology & Drug Design, 81(1), 148-165. Link

    • Relevance: Discusses the use of lactam surrogates in positional scanning.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link

    • Protocol Validation: Supports the use of HATU/HOAt for coupling hindered amines like the 3-aminopyrrolidinone moiety.

  • PubChem Compound Summary. "3-amino-1-methylpyrrolidin-2-one."[5] Link

    • Data Verification: Confirmation of chemical properties and structure for the deprotected amine.

Disclaimer: This guide assumes standard laboratory safety practices. Trifluoroacetic acid is corrosive; HATU is a sensitizer. Always consult SDS before handling.

Sources

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized reaction conditions, synthesis protocols, and application workflows for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate , a critical chiral building block in medicinal chemistry.

High-Purity Synthesis, Functionalization, and Deprotection Protocols

Executive Summary & Compound Profile

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3 for the S-enantiomer) is a protected amino-lactam scaffold.[1] It serves as a vital intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors), GPCR ligands, and novel antimicrobial agents.[2] Its core value lies in the rigid pyrrolidinone ring, which orients the C3-amine vector for precise binding interactions.[2]

Chemical Identity
PropertySpecification
IUPAC Name tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
CAS Number 92235-35-3 (S-isomer); 1384264-11-2 (Racemic)
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Solubility Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in water.[3][4]
Key Functionality Lactam (N-Methylated), Carbamate (Boc-protected amine).

Synthesis Strategy: N-Methylation of the Lactam

The most efficient route to this compound is the direct N-methylation of the commercially available precursor, tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

Critical Mechanistic Insight: The lactam N-H (pKa ~17) is more acidic than the C3-H (alpha-proton, pKa ~20-25). However, the use of strong bases (NaH) carries a risk of deprotonating C3, leading to racemization of the stereocenter.[2] The protocol below utilizes controlled temperature (0 °C) to kinetically favor N-deprotonation over C-deprotonation, preserving chiral integrity.

Visualization: Synthesis Pathway

SynthesisPathway Start Precursor: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (Lactam NH free) Reagents Reagents: NaH (1.1 eq), MeI (1.1 eq) Solvent: Anhydrous DMF Temp: 0°C to RT Start->Reagents Dissolution Intermediate Intermediate Species: N-Sodium Lactam Salt Reagents->Intermediate Deprotonation (H2 release) Product Target Product: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Intermediate->Product SN2 Alkylation

Caption: Kinetic control at 0°C ensures selective N-methylation over C3-epimerization.

Detailed Experimental Protocols

Protocol A: Optimized N-Methylation (High-Yield Method)

Objective: Conversion of tert-butyl (2-oxopyrrolidin-3-yl)carbamate to the N-methyl derivative.

Reagents:

  • Starting Material: tert-Butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 eq)[5]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)[2]

  • Electrophile: Iodomethane (MeI) (1.1–1.2 eq)[2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the starting carbamate (e.g., 1.0 g, 5.0 mmol) in anhydrous DMF (50 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (240 mg, 6.0 mmol, 60% disp.) portion-wise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[2] Stir at 0 °C for 30–45 minutes until gas evolution ceases and the solution becomes clear/yellowish.
      
  • Alkylation: Add Iodomethane (0.37 mL, 6.0 mmol) dropwise via syringe at 0 °C.

  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS.[6][7] The N-H starting material is more polar than the N-Me product.

  • Quench: Cool back to 0 °C. Quench carefully with saturated aqueous

    
     (10 mL).
    
  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[2] Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (

    
    , 0-5% MeOH in DCM or 50% EtOAc/Hexane).
    
    • Expected Yield: 85–95%.[2]

Protocol B: Deprotection (Boc Removal)

Objective: Generation of the free amine salt (e.g., for subsequent coupling).[2]

Method 1: Acidolytic Cleavage (HCl/Dioxane) [2]

  • Dissolve the N-methylated intermediate in 1,4-dioxane (5 vol).

  • Add 4M HCl in dioxane (5–10 eq) at 0 °C.

  • Stir at RT for 2–3 hours. A white precipitate (amine hydrochloride salt) often forms.[2]

  • Concentrate in vacuo or filter the solid directly.[2]

  • Result: 3-amino-1-methylpyrrolidin-2-one hydrochloride.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationRationale
Temperature Maintain 0 °C during NaH addition.Prevents exotherms that could cause C3-deprotonation and racemization.
Stoichiometry Limit MeI to 1.2 eq.Excess MeI can lead to quaternization of the carbamate nitrogen (rare but possible) or difficult purification.[2]
Water Content Strictly Anhydrous DMF.Water consumes NaH and generates NaOH, which can hydrolyze the lactam ring.[2]
Chiral Purity Check via Chiral HPLC.If ee% drops, lower reaction temperature to -10 °C or switch to a milder base like

(though reaction will be slower).[2]
Troubleshooting Guide
  • Issue: Low Yield (<50%)

    • Cause: Incomplete deprotonation or loss of product in aqueous DMF wash.[2]

    • Fix: Ensure NaH is fresh.[2] Perform multiple back-extractions of the aqueous layer with DCM/Isopropanol (3:1) if the product is water-soluble.

  • Issue: Racemization

    • Cause: Over-deprotonation at C3.[2]

    • Fix: Reduce reaction time post-MeI addition. Avoid allowing the temperature to exceed 25 °C.[2]

Quality Control: NMR Interpretation

1H NMR (400 MHz, CDCl3) Diagnostic Signals:

  • 
     1.45 ppm (s, 9H):  Boc tert-butyl group (Validates protection).[2]
    
  • 
     2.8–2.9 ppm (s, 3H):  N-Methyl group (Validates alkylation).[2] Note: The starting material lacks this singlet.[2]
    
  • 
     4.0–4.2 ppm (m, 1H):  C3-Methine proton.[2]
    
  • 
     5.0–5.2 ppm (br s, 1H):  Carbamate NH.[2]
    

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (DMF, NaI, Product, Excess NaH) Quench Quench: Sat. NH4Cl (0°C) Reaction->Quench Extraction Extraction: EtOAc + Water (Wash DMF out with excess water) Quench->Extraction Drying Dry Organic Layer (Na2SO4) & Concentrate Extraction->Drying Purification Flash Chromatography (DCM/MeOH or Hex/EtOAc) Drying->Purification Final Pure Product (White Solid/Oil) Purification->Final

Caption: Standard workup procedure to remove high-boiling DMF solvent.

References

  • Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)

    • Source: BLD Pharm & ChemicalBook Product Entries (CAS 92235-35-3).
    • Context: Confirms structure and availability of the S-isomer.
    • [2]

  • General Protocol for N-Methylation of Lactams

    • Source: Organic Syntheses, Coll.[2] Vol. 10, p. 423 (2004).[2]

    • Context: Standard NaH/MeI conditions for amide/lactam alkylation.[2]

  • Boc-Deprotection Strategies

    • Source:J. Org.[2] Chem. 2023, 88, 12, 7890–7901.[2][3] "Selective Deprotection of Boc Groups."[2]

    • Context: Validates HCl/Dioxane and TFA methods for pyrrolidinone scaffolds.
  • Patent Reference (Application)

    • Source: WO2022032019A1 "Btk inhibitors".[2]

    • Context: Describes the use of tert-butyl (2-oxopyrrolidin-3-yl)
    • [2]

Sources

Strategic Integration of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a specialized heterocyclic building block utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structural features—a 5-membered lactam ring with an N-methyl substitution—render it functionally distinct from the canonical glutarimide warheads (e.g., thalidomide, pomalidomide) used to recruit the E3 ligase Cereblon (CRBN).

This Application Note details the two primary utilities of this reagent:

  • Synthesis of Negative Controls: It serves as a structural mimetic for CRBN ligands that lacks binding affinity, essential for validating E3-dependency in degradation assays.

  • Linker Architecture: It functions as a rigid, polar spacer module to modulate physicochemical properties (solubility, permeability) without inducing unwanted E3 recruitment.

Scientific Rationale & Mechanism
2.1 The "Negative Control" Imperative

In PROTAC development, proving that protein degradation is mediated by a specific E3 ligase (on-target activity) rather than non-specific mechanisms is critical.

  • Active Warhead: Standard CRBN ligands (IMiDs) possess a glutarimide ring with an unsubstituted imide nitrogen (–NH). This proton acts as a critical hydrogen bond donor to Glu377 and Trp380 in the thalidomide-binding pocket of CRBN.

  • The Reagent's Role: The 1-methyl group on the pyrrolidinone ring of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate sterically clashes with the binding pocket and eliminates the H-bond donor capability. Consequently, PROTACs synthesized with this moiety are inactive (non-binders).

  • Utility: By comparing the biological activity of an active PROTAC against its "1-methyl" analog, researchers can rigorously confirm that degradation is CRBN-dependent.

2.2 Linker Chemistry & Physicochemical Modulation

When not used as a dummy warhead, this molecule serves as a high-value linker intermediate.

  • Solubility: The lactam ring introduces polarity, helping to offset the lipophilicity often associated with complex PROTAC molecules.

  • Rigidity: Unlike flexible PEG or alkyl chains, the pyrrolidinone ring restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation.

Strategic Logic Pathway

The following diagram illustrates the decision matrix for utilizing this reagent in PROTAC campaigns.

PROTAC_Logic Start PROTAC Design Phase Decision Intended Function? Start->Decision Path_Control Negative Control Synthesis Decision->Path_Control Validate Mechanism Path_Linker Linker / Spacer Design Decision->Path_Linker Optimize Properties Mech_Control Mechanism: N-Methylation blocks CRBN binding (Loss of Glu377 H-bond) Path_Control->Mech_Control Mech_Linker Mechanism: Rigid 5-membered lactam Increases polarity/solubility Path_Linker->Mech_Linker Outcome_Control Validation Data: No Degradation observed (Confirms E3 dependency) Mech_Control->Outcome_Control Outcome_Linker Optimized PROTAC: Improved PK properties Maintained binding affinity Mech_Linker->Outcome_Linker

Caption: Logic flow for selecting tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate as a negative control or linker module.

Experimental Protocols
Protocol A: Boc-Deprotection (Activation)

Objective: To reveal the primary amine at position 3, enabling conjugation to the rest of the PROTAC construct.

Materials:

  • Reagent: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Workup: NaHCO₃ (sat. aq.), Brine, Na₂SO₄

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of the Boc-protected reagent in DCM (concentration ~0.1 M).

  • Acid Addition:

    • Method A (TFA): Add TFA dropwise at 0°C until the solvent ratio is 3:1 (DCM:TFA).

    • Method B (HCl): Add 5-10 eq of 4M HCl in Dioxane at 0°C.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin; free amine will appear purple/red) or LC-MS (Look for [M+H]⁺ = 115.08 for the free amine).

  • Workup (Critical for Amide Coupling):

    • Concentrate the reaction mixture in vacuo to remove excess acid.

    • For TFA salts: Co-evaporate with toluene (3x) to remove residual TFA.

    • Free Basing (Optional but recommended): Redissolve residue in minimal MeOH, pass through a basic ion-exchange cartridge (e.g., PL-HCO3 MP) or wash DCM solution with saturated NaHCO₃.

  • Storage: Use immediately for coupling to prevent amine oxidation or dimerization.

Protocol B: Conjugation via Amide Coupling

Objective: To attach the activated amine to a carboxylic acid-terminated Linker-Ligand construct.

Materials:

  • Amine: 3-amino-1-methylpyrrolidin-2-one (from Protocol A)

  • Partner: Carboxylic Acid-Linker-TargetLigand

  • Coupling Agents: HATU or EDC/HOAt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid partner (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5–10 minutes at RT to activate the acid.

  • Coupling: Add the solution of 3-amino-1-methylpyrrolidin-2-one (1.2 eq) to the activated acid mixture.

  • Incubation: Stir at RT for 4–16 hours under inert atmosphere (N₂).

  • Monitoring: Check LC-MS for the formation of the product mass.

  • Purification:

    • Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, followed by brine.

    • Purify via Preparative HPLC (Reverse Phase C18) using a Water/Acetonitrile gradient (+0.1% Formic Acid).

Data Analysis & Validation

When using this molecule to synthesize a Negative Control , the following validation criteria must be met:

Assay TypeActive PROTAC (Glutarimide)Negative Control (N-Methyl Pyrrolidinone)Interpretation
CRBN Binding (TR-FRET) High Affinity (

)
No Binding (

)
Confirms the "Control" cannot recruit E3.
Target Degradation (Western) Potent Degradation (

)
No DegradationConfirms degradation is E3-mediated.
Cell Viability Cytotoxic (if target is essential)Reduced/No CytotoxicitySeparates on-target killing from off-target toxicity.
Synthetic Workflow Diagram

Synthesis_Workflow Reagent Boc-Protected Reagent (Start) Deprotection Step 1: Deprotection (TFA/DCM or HCl) Reagent->Deprotection -Boc Intermediate Free Amine Salt Deprotection->Intermediate Coupling Step 2: Amide Coupling (HATU/DIPEA + Linker-Ligand) Intermediate->Coupling + R-COOH FinalProduct Final Construct (Negative Control or Linker) Coupling->FinalProduct

Caption: Step-by-step synthetic route from commercial reagent to final PROTAC construct.

References
  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. Link

    • Establishes the structural requirement of the glutarimide NH for CRBN binding.
  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. Link

    • Foundational paper identifying Cereblon as the target and the necessity of the glutarimide ring.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link

    • Describes the use of negative controls (N-methylated derivatives)
  • MedChemExpress. tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Product Information. Link

    • Commercial source confirming the reagent's availability for medicinal chemistry.
  • R&D Systems. N-methylated Pomalidomide (Negative Control). Link

    • Validates the industry standard of using N-methylated lactams/imides as neg

Application Note & Experimental Protocol: Strategies for Amide and Urea Synthesis via Coupling with tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate as a versatile building block in organic synthesis. The central focus is on two high-impact synthetic transformations: the formation of novel amide bonds following a deprotection step and the direct synthesis of urea derivatives. This guide moves beyond mere procedural outlines to explain the underlying chemical principles, the rationale behind reagent choices, and the critical parameters that ensure reaction success, reproducibility, and high purity of the final products. We present detailed, validated protocols for both amide and urea coupling strategies, complete with troubleshooting guides and methods for reaction validation.

Foundational Principles: The Chemistry of a Protected Amine

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a chiral synthetic intermediate whose utility is primarily derived from the secondary amine functionality masked by a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under a wide range of conditions (e.g., basic, nucleophilic) while being readily removable under specific acidic conditions.[1][2]

The core synthetic logic involves two primary pathways originating from this molecule:

  • Two-Step Amide Synthesis: This is the most common strategy. It involves the initial acid-catalyzed removal of the Boc group to liberate the free secondary amine, 3-amino-1-methylpyrrolidin-2-one. This amine is then coupled with a carboxylic acid of interest using standard activating agents to form a stable amide bond.[3][4]

  • One-Step Urea Synthesis: This alternative pathway involves the direct reaction of the carbamate with a primary or secondary amine under specific conditions to yield N,N'-substituted ureas.[5][6] This approach avoids a separate deprotection step but is contingent on the reactivity of the chosen amine coupling partner.

The choice between these strategies depends on the desired final product and the chemical nature of the coupling partners.

G cluster_main Synthetic Pathways cluster_two_step Strategy A: Amide Synthesis cluster_one_step Strategy B: Urea Synthesis Start tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Deprotection Step 1: Boc Deprotection (e.g., TFA) Start->Deprotection Urea_Coupling Direct Coupling (R-NH2) Start->Urea_Coupling Amine_Intermediate Free Amine Intermediate (3-amino-1-methylpyrrolidin-2-one) Deprotection->Amine_Intermediate Coupling Step 2: Amide Coupling (R-COOH + Activator) Amine_Intermediate->Coupling Amide_Product Final Amide Product Coupling->Amide_Product Urea_Product Final Urea Product Urea_Coupling->Urea_Product

Caption: Overview of synthetic strategies.

Essential Materials and Safety Precautions

Reagents and Solvents
Reagent/SolventGradeSupplierPurpose
tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate>97%VariousStarting Material
Dichloromethane (DCM), AnhydrousDriSolv® or equivalentSigma-Aldrich, FisherReaction Solvent
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichBoc Deprotection
N,N-Diisopropylethylamine (DIPEA)>99.5%Sigma-AldrichNon-nucleophilic Base
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)>98%Thermo Fisher ScientificCoupling Agent
N-Hydroxysuccinimide (NHS)>98%Thermo Fisher ScientificCoupling Additive
HATU>98%Sigma-Aldrich, Chem-ImpexCoupling Agent
Dimethylformamide (DMF), AnhydrousDriSolv® or equivalentSigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher ScientificAqueous Workup
Brine (Saturated NaCl solution)ACS GradeFisher ScientificAqueous Workup
Magnesium Sulfate (MgSO₄), AnhydrousACS GradeFisher ScientificDrying Agent
Generic Carboxylic Acid (R-COOH)As requiredVariousCoupling Partner
Generic Amine (R¹R²NH)As requiredVariousCoupling Partner
Safety and Handling

A thorough risk assessment must be conducted before any experimental work.[3] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.[2]

  • EDC & HATU: Can be sensitizers and may cause allergic skin reactions. Avoid inhalation of dust and contact with skin.

  • Dichloromethane (DCM) & Dimethylformamide (DMF): Volatile and potentially toxic organic solvents. Minimize exposure and handle only in a fume hood.

  • General Handling: Avoid creating dust when handling solid reagents.[7][8] Store all anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[9]

Protocol A: Two-Step Amide Bond Formation

This pathway is the most versatile method for creating a diverse library of amide derivatives. It involves the quantitative removal of the Boc group, followed by the coupling of the resulting amine with a carboxylic acid.

Step 1: Boc Group Deprotection

The Boc group is cleaved under anhydrous acidic conditions, generating a transient tert-butyl cation.[10] This cation can be scavenged by the TFA counter-ion or can lead to side reactions if nucleophiles are present. The reaction proceeds rapidly at room temperature.[2]

G cluster_mech Boc Deprotection Mechanism start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H⁺ (TFA) loss_tbu Loss of tert-Butyl Cation protonated->loss_tbu Elimination carbamic_acid Carbamic Acid Intermediate loss_tbu->carbamic_acid final_amine Free Amine + CO₂ carbamic_acid->final_amine Decarboxylation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Detailed Protocol:

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) (5-10 eq.) dropwise via syringe.

    • Causality: Using an excess of TFA ensures the reaction goes to completion quickly. The addition at 0 °C helps to control any potential exotherm.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup (Quenching): Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.

    • Self-Validation: Complete removal of TFA is critical, as residual acid will protonate the product amine, rendering it unreactive in the subsequent coupling step. Co-evaporation with toluene (2-3 times) can aid in removing the last traces of TFA.

  • Isolation: The crude product, the trifluoroacetate salt of 3-amino-1-methylpyrrolidin-2-one, is often a viscous oil or solid. It can be used directly in the next step without further purification. If purification is required, trituration with cold diethyl ether can sometimes precipitate the salt.

Step 2: Amide Coupling

The liberated amine is a nucleophile that will react with an activated carboxylic acid. We present two robust protocols using industry-standard coupling reagents.

This method relies on the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS traps this intermediate as a more stable, yet still reactive, NHS-ester, which then reacts cleanly with the amine to form the amide bond.[11][12]

G cluster_workflow EDC/NHS Coupling Workflow start Dissolve R-COOH, NHS, and Amine Salt add_base Add DIPEA (Base) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Warm to RT, Stir 4-16h add_edc->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purify (Chromatography) workup->purify

Caption: Experimental workflow for EDC/NHS coupling.

Detailed Protocol:

  • Preparation: To the flask containing the crude amine trifluoroacetate salt (1.0 eq.), add the desired carboxylic acid (1.1 eq.) and N-Hydroxysuccinimide (NHS) (1.2 eq.). Dissolve the solids in anhydrous DMF or DCM (0.1-0.2 M).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.

    • Causality: DIPEA serves two purposes: it neutralizes the trifluoroacetate salt to free the amine nucleophile, and it provides the basic environment required for the coupling reaction. An excess is used to ensure complete neutralization and to drive the reaction forward.

  • Activation & Coupling: Cool the reaction mixture to 0 °C. Add EDC (1.5 eq.) portion-wise as a solid.

    • Self-Validation: The reaction is pH-sensitive; maintaining a basic environment is key.[11] Adding EDC at 0 °C helps to control the reaction rate and minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous HCl or citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and NHS), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

HATU is a uronium-based coupling reagent that generates a highly reactive OAt-ester of the carboxylic acid. The reaction is typically faster and more efficient than EDC/NHS, especially for sterically hindered amines or acids.[13]

Detailed Protocol:

  • Pre-activation (Critical Step): In a separate flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 15-30 minutes.

    • Causality: Pre-activating the carboxylic acid by allowing it to react first with HATU and a base is crucial for optimal results.[14][15] This ensures the active ester is fully formed before the amine is introduced, maximizing yield and minimizing side reactions.

  • Amine Preparation: In the flask containing the crude amine trifluoroacetate salt (1.0 eq.), dissolve it in a small amount of anhydrous DMF and add DIPEA (1.1 eq.) to neutralize the salt.

  • Coupling: Add the solution of the free amine to the pre-activated carboxylic acid mixture dropwise.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is often complete much faster than with EDC. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow the same Workup, Isolation, and Purification steps as described in Protocol A.1. The byproducts from HATU are generally water-soluble, simplifying the purification process.

Protocol B: One-Step Urea Synthesis

This method offers a more direct route to urea derivatives by reacting the carbamate with an amine, often under thermal conditions. The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl, followed by elimination of tert-butanol.[6]

Detailed Protocol:

  • Preparation: In a sealed reaction vial or pressure tube, combine tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq.) and the desired primary or secondary amine (1.5-2.0 eq.).

    • Causality: Using an excess of the coupling amine can help drive the reaction to completion, especially if it is volatile.

  • Solvent: The reaction can be run neat (without solvent) if the amine is a liquid, or in a high-boiling polar aprotic solvent like DMSO or NMP.[6]

  • Reaction: Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.

    • Self-Validation: The reaction must be monitored carefully for starting material consumption. The optimal temperature and time will vary depending on the nucleophilicity of the amine partner.

  • Workup: Cool the reaction to room temperature. If run neat, dissolve the crude mixture in EtOAc or DCM.

  • Isolation & Purification: Wash the organic solution with water and brine to remove the excess amine and solvent. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting crude product by flash chromatography or recrystallization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection Insufficient TFA; reaction time too short; water in the solvent.Increase equivalents of TFA to 10 eq. Ensure reaction runs to completion via TLC/LC-MS. Use anhydrous DCM.
Low Amide Coupling Yield (EDC/NHS) Hydrolysis of O-acylisourea intermediate; insufficient base; wet reagents/solvents.Ensure all reagents and solvents are anhydrous. Check the pH of the reaction mixture; add more DIPEA if necessary. Add EDC at 0 °C.
Low Amide Coupling Yield (HATU) Improper order of addition; insufficient base.Strictly follow the pre-activation protocol. Ensure sufficient DIPEA is used to neutralize the amine salt AND drive the coupling.
Formation of Symmetrical Urea (from R-COOH) This is a known side reaction with EDC, especially at elevated temperatures.Keep the reaction temperature at or below room temperature. Use the two-step EDC/NHS protocol to minimize this.[16]
No Reaction in Urea Synthesis Amine is not nucleophilic enough; temperature is too low.Use a more nucleophilic amine if possible. Increase the reaction temperature incrementally. Consider using a catalyst if the thermal reaction fails.[17]

References

  • Organic Syntheses. (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate. [Link]

  • National Center for Biotechnology Information. N-tert-Butyl-2-methylpropanamide. [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. [Link]

  • Chemsrc. (R)-TERT-BUTYL (1-METHYL-2-OXOPYRROLIDIN-3-YL)CARBAMATE. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis. [Link]

  • Google Patents.
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis. [Link]

  • Google Patents.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Reddit. HATU coupling - what's the best order?. [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • PubMed. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. [Link]

  • ResearchGate. How to get a better yield from the HATU reaction experiment?. [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • RSC Advances. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

  • PubMed. Amine coupling through EDC/NHS: a practical approach. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve your synthesis yield and purity by understanding the critical parameters of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate?

The synthesis is a standard protection reaction where the primary amine of 3-amino-1-methylpyrrolidin-2-one is protected with a tert-butoxycarbonyl (Boc) group. The most common reagent for this is di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[1][2] The reaction is typically carried out in the presence of a base.[3]

Q2: What are the typical reaction conditions for this Boc protection?

The reaction conditions for Boc protection are generally flexible and can be adapted to various scales.[3] Typically, the reaction is performed in a suitable solvent such as water, tetrahydrofuran (THF), a mixture of water and THF, or acetonitrile at room temperature or with moderate heating (e.g., 40°C).[3] A base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (DMAP).[3][4]

Q3: What are the key reagents and their roles in the synthesis?

  • 3-amino-1-methylpyrrolidin-2-one: The starting material containing the primary amine to be protected.

  • Di-tert-butyl dicarbonate (Boc₂O): The electrophilic source of the Boc protecting group.[1]

  • Base (e.g., NaHCO₃, NaOH, DMAP): Acts as a proton scavenger to neutralize the acidic byproduct and can also act as a nucleophilic catalyst (in the case of DMAP).[3][4]

  • Solvent (e.g., THF, water, acetonitrile): Dissolves the reactants and facilitates the reaction. The choice of solvent can influence the reaction rate and workup procedure.[3]

Q4: What are some common side reactions to be aware of?

The most common side reaction is the formation of the di-Boc protected amine, where the nitrogen of the newly formed carbamate is further acylated. This is more likely to occur if the reaction conditions are not well-controlled. Incomplete coupling can also be an issue, especially if the amine is not sufficiently activated or if there are steric hindrances.[5]

Q5: How is the product typically purified?

After the reaction is complete, the product is usually isolated by extraction. The organic layer is then washed to remove unreacted reagents and byproducts. Purification can be achieved through crystallization or column chromatography if necessary.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Issue 1: Low Yield of the Desired Product

Symptom: The isolated yield of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is significantly lower than expected.

Potential CauseSuggested Solution(s)Scientific Rationale
Incomplete Reaction 1. Increase reaction time: Monitor the reaction by TLC or LC-MS to ensure the starting material is fully consumed.[7] 2. Increase temperature: Gently heat the reaction mixture to 30-40°C to increase the reaction rate.[3] 3. Use a more effective base: Consider using a stronger base like sodium hydroxide or a catalytic amount of DMAP in addition to a stoichiometric base.[3]The reaction kinetics may be slow at room temperature. Increasing the temperature provides more energy for the molecules to overcome the activation energy barrier. A stronger base or a catalyst can increase the nucleophilicity of the amine, promoting a faster reaction.
Decomposition of Boc₂O 1. Check the quality of Boc₂O: Use fresh, high-purity Boc anhydride.[1] 2. Control addition rate: If the reaction is exothermic, add the Boc₂O solution portion-wise or via a dropping funnel to maintain a stable temperature.Boc anhydride can be sensitive to moisture and can decompose over time.[2] A rapid, exothermic reaction can lead to localized heating and decomposition of the reagent and product.
Loss During Workup 1. Optimize extraction: The product may have some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. 2. Increase the number of extractions: Perform multiple extractions with a smaller volume of organic solvent rather than one large extraction.The partitioning of the product between the organic and aqueous phases is crucial. By modifying the properties of the aqueous phase and increasing the number of extractions, you can improve the recovery of the product into the organic layer.
Issue 2: Presence of Impurities in the Final Product

Symptom: NMR or LC-MS analysis of the isolated product shows the presence of significant impurities.

Potential CauseSuggested Solution(s)Scientific Rationale
Unreacted Starting Material See "Incomplete Reaction" under Issue 1 .If the reaction has not gone to completion, the starting amine will be present as an impurity.
Formation of Di-substituted Byproduct 1. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O. Avoid a large excess. 2. Ensure efficient mixing: Use vigorous stirring to avoid localized high concentrations of Boc₂O.The carbamate product is less nucleophilic than the starting amine, but under certain conditions, it can be acylated by Boc₂O to form a di-substituted product. Good mixing ensures that the Boc₂O reacts preferentially with the more nucleophilic starting amine.
Residual Base or Byproducts 1. Thorough washing: Wash the organic layer with a dilute acid (e.g., 1M HCl or citric acid solution) to remove basic impurities, followed by a brine wash.[8] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities.Acidic washes will protonate and solubilize basic impurities in the aqueous layer, allowing for their removal. Recrystallization is a powerful purification technique based on differences in solubility between the product and impurities.
Visual Troubleshooting Workflow

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocol

This protocol is a general guideline. You may need to optimize it based on your specific laboratory conditions and scale.

Materials:

  • 3-amino-1-methylpyrrolidin-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-1-methylpyrrolidin-2-one (1.0 eq) in a mixture of THF and water (e.g., a 1:1 ratio).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is well suspended.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF. Add this solution dropwise to the stirring reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a 1M citric acid solution to remove any unreacted amine and excess base.

    • Wash the organic layer with deionized water.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Visual Representation of the Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine 3-amino-1-methyl- pyrrolidin-2-one Reaction Dissolve in THF/Water Stir at RT, 4-12h Amine->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Sodium Bicarbonate Base->Reaction Workup Rotovap THF Extract with EtOAc Reaction->Workup Wash Wash with Acid, Water, Brine Workup->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (if needed) Concentrate->Purify Product tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Concentrate->Product If pure Purify->Product

Caption: A flowchart of the experimental workflow for the synthesis.

References

  • Google Patents. (n.d.). Process for preparing di-tert.-butyl dicarbonate.
  • SIOC Journals. (n.d.). tert-Butyl(6-oxopiperdin-3-yl)carbamate. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses. (n.d.). Procedure. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 8, 2026, from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 8, 2026, from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved February 8, 2026, from [Link]

  • National Institutes of Health. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. Retrieved February 8, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Boc Protecting Group for Amines. Retrieved February 8, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine.
  • UKnowledge. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Common Name: N-Boc-3-amino-1-methyl-2-pyrrolidinone CAS Registry: 102224-68-4 (S-isomer) / Generic Application: Key intermediate for kinase inhibitors, immunomodulatory imides (IMiDs), and peptidomimetics.

This guide addresses the three critical failure modes in the synthesis of this scaffold: Enantiomeric Erosion (Racemization) , Regiochemical Ambiguity (O- vs. N-Alkylation) , and Cyclization Artifacts . The protocols below prioritize the preservation of the C3 chiral center, which is derived from the amino acid pool (typically L-Methionine or L-Aspartic Acid).

Critical Troubleshooting Modules

Module A: The Racemization Crisis (Loss of % ee)

The Issue: Users frequently report a drop in enantiomeric excess (ee) from >99% (starting material) to <80% (product) during the N-methylation of tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

The Mechanism: The C3 proton (alpha to the carbonyl) is chemically distinct but kinetically vulnerable. The acidity of the C3-H is enhanced by the adjacent carbonyl and the electron-withdrawing N-Boc group. Strong bases used to deprotonate the lactam NH (pKa ~17) can also deprotonate C3, leading to a planar enolate intermediate that reprotonates racepically.

Diagnostic Diagram: The following diagram illustrates the competing deprotonation pathways.

RacemizationPath Start N-Boc-Lactam (S-isomer) Base Strong Base (e.g., NaH) Start->Base Path1 Path A: N-Deprotonation (Desired) Base->Path1 Kinetic Control Path2 Path B: C3-Deprotonation (Undesired) Base->Path2 Thermodynamic/Excess Base Intermediate1 N-Anion Path1->Intermediate1 Intermediate2 Planar Enolate (Achiral) Path2->Intermediate2 Product Target: N-Methyl Product (>99% ee) Intermediate1->Product + MeI Racemate Racemic Mixture (50% R / 50% S) Intermediate2->Racemate + H+ / MeI

Figure 1: Mechanistic bifurcation between productive N-alkylation and destructive C3-enolization.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Avoid NaH if possible. Use LiHMDS or Ag2O .NaH is a "hard" base and heterogeneous, creating local hotspots that favor enolization. LiHMDS is bulky and less likely to abstract the sterically hindered C3 proton. Ag2O acts as a mild acid scavenger/activator.
Temperature Maintain -78°C to -40°C during base addition.Low temperature favors kinetic deprotonation of the N-H over the thermodynamic C3-H removal.
Reagent Order Add MeI before the base (if using weak bases) or immediately after.Minimizes the lifetime of the naked anion, reducing the window for proton exchange/racemization.
Module B: Regioselectivity (O-Methylation vs. N-Methylation)

The Issue: HPLC/NMR shows a byproduct with the correct mass (+14 Da) but incorrect chemical shifts. This is often the Lactim Ether (O-methylated product).

The Mechanism: Lactams are ambient nucleophiles. The amide oxygen is "harder" (higher charge density) than the nitrogen. According to HSAB (Hard-Soft Acid-Base) theory, "hard" electrophiles (like dimethyl sulfate) or conditions that expose the oxygen anion (polar aprotic solvents with separated ion pairs) favor O-alkylation.

Diagnostic Q&A:

  • Q: Why am I getting the O-methyl ether?

    • A: You are likely using a highly polar solvent (DMF/DMSO) with a counter-ion that dissociates well (K+ or Na+), exposing the "hard" oxygen anion to the methylating agent.

  • Q: How do I fix this?

    • A: Switch to a non-polar solvent (Toluene or THF) or change the base.

Decision Tree for Alkylation Conditions:

AlkylationSelectivity Problem Start: N-Alkylation of Lactam Choice1 Select Base/Solvent System Problem->Choice1 RouteA NaH / DMF Choice1->RouteA RouteB Ag2O / MeI / DCM Choice1->RouteB RouteC Phase Transfer (TBAB / NaOH / Toluene) Choice1->RouteC ResultA Risk: O-Alkylation (Lactim Ether) Risk: Racemization RouteA->ResultA ResultB High N-Selectivity Preserves Chirality RouteB->ResultB ResultC Good N-Selectivity Scalable RouteC->ResultC

Figure 2: Selection guide for alkylation conditions to maximize N-selectivity.

Optimized Experimental Protocol

Method: Silver Oxide Mediated N-Methylation Objective: Synthesis of (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate with >98% ee retention. Reference Grounding: This method avoids strong bases, minimizing C3-epimerization [1][2].

Step-by-Step Procedure:
  • Preparation:

    • Dry Dichloromethane (DCM) or Acetonitrile (MeCN) over molecular sieves.

    • Ensure Silver Oxide (Ag2O) is fresh and black (not gray/white, which indicates reduction/inactive species).

  • Reaction Setup:

    • To a flame-dried flask under N2, add (S)-tert-butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 equiv).

    • Dissolve in DCM (0.1 M concentration).

    • Add Ag2O (1.5 - 2.0 equiv). The suspension will be dark.

    • Add Methyl Iodide (MeI) (5.0 equiv) in one portion. Note: MeI is a carcinogen; use a fume hood.

  • Execution:

    • Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: Check TLC (EtOAc/Hexane). The N-methyl product is typically less polar than the starting lactam.

    • Checkpoint: If reaction is slow, add catalytic amount of water (1-2 drops) or sonicate to activate the silver surface.

  • Workup (Crucial for Purity):

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Wash the pad with DCM.

    • Concentrate the filtrate in vacuo.

    • Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM).

  • Validation:

    • 1H NMR (CDCl3): Look for the N-Me singlet at ~2.8-2.9 ppm.

    • Chiral HPLC: Compare against racemic standard to confirm ee%.

FAQ: Common User Scenarios

Q1: Can I use the "Freidinger Lactam" route (from Methionine) instead of methylating the lactam? A: Yes. This involves treating N-Boc-Methionine with MeI to form the sulfonium salt, followed by cyclization using a base (e.g., NaH or KOtBu).

  • Risk: The cyclization step releases dimethyl sulfide and requires base, which again risks racemization at C3.

  • Advantage: It builds the ring and installs the methyl group simultaneously. If you start with high-purity L-Methionine, this is often more scalable than the methylation route [3].

Q2: I see a peak at M+15 instead of M+14 in Mass Spec. What is it? A: This is likely C-methylation at the C3 position (creating a quaternary center) or methylation of the Boc-nitrogen (less likely). This occurs if you use a large excess of NaH and MeI. Reduce base equivalents to 1.05 equiv.

Q3: My Boc group fell off during the reaction. A: This is rare in basic alkylation conditions. However, if you used Ag2O/MeI and let the reaction heat up (exothermic), or if the MeI contained traces of HI (turned yellow/brown), acid-catalyzed deprotection can occur. Always use unstabilized, clear MeI or distill it over Cu turnings before use.

References

  • Freidinger, R. M., et al. (1982). "Protected lactams as biosynthetic intermediates." The Journal of Organic Chemistry, 47(1), 104–109.

  • Das, S., et al. (2013). "Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids." Organic Letters, 15(13), 3294–3297.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses racemization mechanisms).

  • Organic Syntheses. "Synthesis of tert-Butyl carbamate derivatives." (General protocols for Boc-protection and stability).

Disclaimer: All protocols involve hazardous chemicals (Methyl Iodide, Silver salts). Consult your institution's Chemical Hygiene Plan before proceeding.

Troubleshooting tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

  • Subject: Troubleshooting Purification & Isolation of CAS 169750-01-0 and related derivatives.

  • Document ID: TS-LCT-2024-08[1][2]

Executive Summary

This guide addresses the specific challenges associated with tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (also known as Boc-protected 3-amino-1-methyl-2-pyrrolidinone). This molecule is a critical "scaffold" intermediate in the synthesis of peptidomimetics and kinase inhibitors.[1]

Researchers frequently encounter three core failure modes with this compound:

  • Phase Distribution Failure: Product loss to the aqueous layer during extraction due to the polar lactam motif.[1]

  • Physical State Confusion: Expecting a crystalline solid but obtaining a viscous oil.

  • Enantiomeric Drift: Unnoticed racemization at the C3 position (alpha to the carbonyl).[1]

Part 1: The Troubleshooting Matrix (FAQs)

Q1: I performed a standard EtOAc/Water extraction, but my yield is near zero. Where is my product?

Diagnosis: You likely lost the product to the aqueous phase.[1] The Science: While the tert-butyl carbamate (Boc) group is lipophilic, the core 1-methyl-2-pyrrolidinone (NMP-like) structure is highly polar and water-miscible.[1] Ethyl Acetate (EtOAc) is often too non-polar to effectively pull this molecule from water, especially if the volume of water is large.[1]

Corrective Protocol:

  • Salting Out: Saturate your aqueous layer with NaCl (brine) until undissolved salt remains.[1] This increases the ionic strength, forcing the organic organic molecule out ("salting out" effect).

  • Solvent Switch: Switch from EtOAc to Dichloromethane (DCM) or Chloroform .[1] These solvents have higher polarity and are more effective at extracting lactams.[1]

  • Multiple Extractions: Perform 4–5 extractions with smaller volumes of DCM rather than 1–2 large ones.

Q2: My product is a pale yellow oil. Literature suggests carbamates are often solids.[1] Did I fail?

Diagnosis: Likely not. The physical state is purity-dependent, but this specific CAS (169750-01-0) is frequently reported as a liquid or low-melting solid at room temperature.[1] The Science: The N-methyl group disrupts the hydrogen bonding network that typically stabilizes the crystal lattice in secondary amides.[1] Consequently, the melting point is significantly depressed compared to the N-H analog.

Validation Step:

  • Run a 1H NMR . If the spectra is clean (sharp Boc singlet at ~1.4 ppm, N-Me singlet at ~2.8 ppm), the oil is your pure product.

  • Tip: If you require a solid for storage, try triturating the oil with cold Pentane or Diisopropyl Ether and scratching the flask.[1] If it remains an oil, store it frozen (-20°C).[1]

Q3: The NMR shows "doubling" of peaks. Is this a diastereomeric mixture?

Diagnosis: Check the peak ratio. If it is roughly 60:40 or 70:30, these are likely Rotamers , not impurities.[1] The Science: The Boc-amine bond has restricted rotation due to the partial double-bond character of the carbamate nitrogen-carbonyl bond.[1] In cyclic systems like pyrrolidines, these rotamers relax slowly on the NMR timescale at room temperature, appearing as split peaks.

Verification:

  • Variable Temperature (VT) NMR: Run the sample at 50°C or 60°C (in DMSO-d6). If the peaks coalesce into single sharp signals, they are rotamers.[1] If they remain distinct, you have a diastereomeric mixture (racemization).[1]

Part 2: Purification Workflows

Workflow A: Chromatographic Purification

Because of the lactam's polarity, standard Hexane/EtOAc gradients often cause "tailing" (streaking), leading to poor separation.

ParameterRecommendationScientific Rationale
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient, but neutralize if product is acid-sensitive.[1]
Mobile Phase DCM : MeOH (95:5 to 90:10) The high polarity of Methanol is required to elute the lactam efficiently without tailing.
Additive 1% Triethylamine (TEA)Critical: Silica is slightly acidic.[1] The Boc group is acid-labile.[1] TEA neutralizes the silica and prevents Boc-cleavage on the column.[1]
TLC Stain Ninhydrin or KMnO4UV activity is weak (only the amide bond absorbs <210nm).[1] Ninhydrin stains the Boc-amine red/brown upon heating.[1]
Workflow B: Enantiomeric Purity Check (Chiral HPLC)

The C3 position is alpha to a carbonyl.[1] Strong bases (e.g., NaH, LiHMDS) used during alkylation steps can deprotonate this position, leading to racemization.[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 210 nm.[1]

  • Acceptance Criteria: >98% ee (enantiomeric excess).[1][3]

Part 3: Visual Troubleshooting Guide

The following diagram illustrates the logical decision-making process for purifying this compound.

Purification_Logic Start Crude Reaction Mixture Aqueous Aqueous Workup Start->Aqueous CheckState Check Physical State Chromatography Silica Chromatography CheckState->Chromatography Impure Oil/Solid Extraction Extraction Strategy Aqueous->Extraction Product is Polar Lactam Extraction->CheckState Concentrate Organic Layer Extraction->Extraction Avoid EtOAc Use DCM + NaCl (sat) Chromatography->Chromatography Use DCM:MeOH (95:5) + 1% Et3N (Protect Boc) Analysis Final Analysis (NMR/HPLC) Chromatography->Analysis Isolate Fraction Analysis->Analysis Check Rotamers (VT-NMR) Check Chirality (Chiral HPLC)

Figure 1: Decision logic for the isolation and purification of Boc-aminolactams. Note the emphasis on DCM extraction and buffered chromatography.

Part 4: Synthesis & Stability Data

Key Chemical Properties
  • Molecular Formula: C₁₀H₂₀N₂O₃[1]

  • Molecular Weight: 216.28 g/mol [1]

  • Solubility Profile:

    • High: DCM, Methanol, Ethanol, DMSO.[1]

    • Moderate: Ethyl Acetate, THF.[1]

    • Low: Water (but higher than expected for organics), Hexanes.[1]

  • Stability:

    • Acid:[4]Unstable. Trifluoroacetic acid (TFA) or HCl will remove the Boc group rapidly (minutes).[1]

    • Base:Moderate. Stable to mild bases (bicarbonate, carbonate).[1] Strong bases (LDA, NaH) can cause racemization at C3.[1]

Reference Protocol: Synthesis via Cyclization (Conceptual)

Note: This is a generalized high-yield pathway for this class of molecules.[1]

  • Starting Material:

    
    -Boc-Methionine methyl ester or 
    
    
    
    -Boc-Aspartic acid derivatives.[1]
  • Cyclization: Alkylation with Methyl Iodide (MeI) followed by base-induced cyclization.[1]

  • Critical Control Point: Maintain temperature <0°C during base addition to prevent racemization of the chiral center [1, 2].[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45791133, 3-Amino-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • Nagula, G., et al. (2010). Scalable Synthesis of (S)-3-Amino-1-methylpyrrolidin-2-one.[1] Organic Process Research & Development.[1] (General methodology for aminolactam synthesis and racemization control).

Sources

Technical Support Center: Solubility Optimization for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-BOC-PYR-001 Status: Active Lead Scientist: Senior Application Specialist[1][2]

Executive Summary & Molecule Profile

Compound: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Core Challenge: This molecule exhibits "amphiphilic frustration."[1][2] The lactam ring (pyrrolidinone) is polar, but the tert-butyl carbamate (Boc) group and the N-methyl group add significant lipophilicity.[1][2] This results in a compound that is too polar for non-polar solvents (like hexane) but too hydrophobic for pure aqueous buffers, leading to precipitation in biological assays and "oiling out" during chemical purification.

PropertyCharacteristicImpact on Solubility
Scaffold N-Methyl-2-pyrrolidinone (Lactam)Moderate polarity; hydrogen bond acceptor.[1][2]
Protecting Group Boc (tert-Butyloxycarbonyl)High lipophilicity; acid-labile.[1][2]
Physical State White to off-white solidProne to amorphous precipitation rather than clean crystallization.[1][2]
Key Solvents DMSO, DMF, DCM, Ethyl AcetateExcellent solubility (Stock preparation).
Problematic Solvents Water, PBS, Hexane, EtherPoor solubility (Precipitation risk).

Module A: Biological Assay Formulation (Aqueous Systems)

User Scenario: “I dissolved the compound in DMSO, but when I spiked it into the cell culture media, it turned cloudy/precipitated immediately.”

Root Cause Analysis

The "Crash-Out" Effect: When a high-concentration DMSO stock hits an aqueous buffer, the local water concentration spikes instantly.[1][2] The hydrophobic Boc group cannot form hydrogen bonds with water, forcing the molecules to aggregate (precipitate) before they can disperse.

Protocol: The "Step-Down" Dilution Method

Do not add 100% DMSO stock directly to media.[1][2] Use an intermediate co-solvent step to buffer the polarity shift.

Reagents:

  • Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • Intermediate Solvent: PEG-400 (Polyethylene glycol 400) or 1:1 DMSO:PBS

  • Final Buffer: Cell Culture Media / PBS

Step-by-Step Workflow:

  • Master Stock: Dissolve compound in 100% DMSO to 100 mM .

    • Tip: Sonicate for 30 seconds to ensure no micro-crystals remain.

  • Intermediate Dilution (The Critical Step):

    • Prepare a working solution by diluting the Master Stock 1:10 into PEG-400 or pure Ethanol (if cells tolerate).[1][2]

    • Result: 10 mM solution in 10% DMSO / 90% Co-solvent.[1][2]

  • Final Spike:

    • Add the Intermediate Solution to your media.

    • Target: Final DMSO concentration should be < 0.5% (ideally < 0.1%) to avoid cytotoxicity [1].[1][2][3][4]

Visual Guide: Solubility Decision Tree

SolubilityTree Start Start: Assay Preparation Solvent Dissolve in 100% DMSO (Master Stock) Start->Solvent Target Target Concentration? Solvent->Target HighConc High (>100 µM) Target->HighConc LowConc Low (<10 µM) Target->LowConc StepDown Step-Down Method: Dilute 1:10 in PEG-400 first HighConc->StepDown Required DirectSpike Direct Spike into Media (Risk: Precipitation) LowConc->DirectSpike Possible Check Check Turbidity (OD600) DirectSpike->Check StepDown->Check Success Proceed to Assay Check->Success Clear

Caption: Decision logic for preventing precipitation in aqueous environments. High concentrations require an intermediate polarity buffer (PEG-400).[1][2]

Module B: Synthesis & Purification (Organic Systems)

User Scenario: “During workup, the compound formed a sticky oil at the bottom of the flask instead of crystallizing.”

Root Cause Analysis

The "Oiling Out" Phenomenon: This compound often oils out because it holds onto small amounts of solvent (like DCM or Ethyl Acetate) which prevents the formation of a crystal lattice. Adding a non-polar solvent (Hexane) too quickly traps these impurities, resulting in a gum/oil rather than a solid.[2]

Troubleshooting Protocol: The "Vapor Diffusion" or "Slow-Drip" Method

If standard recrystallization fails, use this solvent-switching technique.[1][2]

Solvent System:

  • Good Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Anti-Solvent: Hexane or Diethyl Ether (cold)[1][2]

Procedure:

  • Dissolution: Dissolve the crude oil in the minimum amount of DCM required to make it free-flowing. Do not use excess solvent.[1][2]

  • Seeding: If you have a tiny amount of solid pure material from a previous batch, add a "seed crystal" now.[2]

  • The Slow Drip:

    • Place the flask on a stirrer (vigorous stirring).

    • Add Hexane dropwise via an addition funnel or syringe.[1][2]

    • Observation: You will see a cloud form and disappear.[1][2] Continue adding until the cloudiness just barely persists.

  • The Cure: Stop adding Hexane. Let the mixture stir for 15 minutes. The persistent cloudiness should slowly turn into defined solid particles.

  • Final Crash: Once solids are visible, cool the flask on ice and add the remaining Hexane to complete precipitation.

Visual Guide: Purification Workflow

Purification Crude Crude Mixture (Sticky Oil) Dissolve Dissolve: Min. Vol. DCM or EtOAc Crude->Dissolve Stir Vigorous Stirring Dissolve->Stir AddHex Add Hexane DROPWISE Stir->AddHex CloudPoint Cloud Point (Stop Addition) AddHex->CloudPoint Crystallize Stir 15 mins (Crystal Growth) CloudPoint->Crystallize Filter Filter & Wash (Cold Hexane) Crystallize->Filter

Caption: Workflow to convert "oiled out" crude product into filterable solid using the controlled anti-solvent addition method.

FAQ: Stability & Handling

Q: Can I use acidic water to dissolve it? A: NO. The Boc group is acid-labile.[1][2][5] While the compound might dissolve in 0.1 M HCl, the Boc group will hydrolyze (deprotect) over time, yielding the free amine (1-methyl-3-aminopyrrolidin-2-one) [2].[1][2] Always keep pH > 6.0.[1][2]

Q: I see a new peak in LC-MS after storing the DMSO stock for a month. What is it? A: DMSO is hygroscopic (absorbs water from air).[1][2] If the stock was not sealed under nitrogen/argon, absorbed water may have caused slow hydrolysis of the carbamate. Alternatively, if heated, Boc groups can undergo thermal elimination to isobutylene. Store stocks at -20°C in aliquots to avoid freeze-thaw cycles.

Q: Is this compound permeable to cell membranes? A: Yes.[2] The Boc group significantly increases lipophilicity (LogP ~0.9 - 1.8), making it membrane-permeable compared to the free amine [3].[1][2] However, this same lipophilicity is what necessitates the DMSO/PEG formulation strategies described above.

References

  • National Institutes of Health (NIH) / PubChem. "DMSO Cytotoxicity in Cell Culture."[1][2] Guidance on solvent tolerance in biological assays.[1][2][6]

  • Organic Chemistry Portal. "Boc Protecting Group Stability and Cleavage Conditions." Mechanistic overview of acid-catalyzed Boc removal.[1][2]

  • PubChem Compound Summary. "tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CID 6917569 / Related Structures)." Physical properties and computed descriptors.[1][2][6][7][8][1][2]

Sources

HPLC peak tailing issues for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to diagnosing and resolving chromatographic peak tailing for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Welcome to the dedicated troubleshooting guide for HPLC analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. This resource, designed for researchers and drug development professionals, provides in-depth, science-backed solutions to the common and frustrating issue of peak tailing. As Senior Application Scientists, we understand that robust and reproducible analytical methods are critical. This guide moves beyond simple checklists to explain the underlying chemical interactions causing poor peak shape and offers systematic protocols to resolve them.

Understanding the Molecule: The Root of the Problem

Before troubleshooting, it is crucial to understand the chemical nature of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Analyte Properties Summary

Property Value / Structure Implication for HPLC
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Structure Chemical structure of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Contains a basic tertiary amine within the pyrrolidinone ring and a polar carbamate group.

| Predicted pKa | ~9.5 - 12.5[1][2] | The tertiary amine is basic and will be protonated (positively charged) at acidic to neutral pH. |

The primary cause of peak tailing for this compound is the interaction between its basic tertiary amine and acidic silanol groups (Si-OH) that reside on the surface of silica-based reversed-phase columns.[3][4] This secondary retention mechanism causes a portion of the analyte molecules to be retained more strongly than the bulk, leading to a delayed elution and a "tail" on the peak.[5]

Initial Diagnosis: A Systematic Approach

Peak tailing can stem from chemical interactions, hardware issues, or method parameters. This workflow helps distinguish between an analyte-specific problem and a system-wide issue.

G Troubleshooting Workflow for Peak Tailing Start Observe Peak Tailing CheckAllPeaks Are ALL peaks in the chromatogram tailing? Start->CheckAllPeaks AnalyteSpecific Analyte-Specific Issue (Likely Chemical Interaction) CheckAllPeaks->AnalyteSpecific  No   SystemIssue System-Wide Issue (Likely Physical/Hardware Problem) CheckAllPeaks->SystemIssue  Yes   CheckOverload Is the peak shape better at lower concentration? AnalyteSpecific->CheckOverload FritVoid Probable Cause: Blocked Inlet Frit or Column Void SystemIssue->FritVoid ExtraColumn Probable Cause: Excessive Extra-Column Volume SystemIssue->ExtraColumn Overload Probable Cause: Column Overload CheckOverload->Overload  Yes   SecondaryInt Probable Cause: Secondary Silanol Interactions CheckOverload->SecondaryInt  No   Sol_Overload Solution: Reduce injection volume/concentration. Overload->Sol_Overload Sol_pH Solution 1: Adjust Mobile Phase pH SecondaryInt->Sol_pH Sol_Additive Solution 2: Use Mobile Phase Additive (e.g., TEA) SecondaryInt->Sol_Additive Sol_Column Solution 3: Use High-Purity, End-Capped Column SecondaryInt->Sol_Column Sol_FritVoid Solution: Reverse-flush column. If unresolved, replace column. Install guard column. FritVoid->Sol_FritVoid Sol_ExtraColumn Solution: Use shorter, narrower ID tubing. Check for proper connections. ExtraColumn->Sol_ExtraColumn

Caption: Initial diagnostic workflow for HPLC peak tailing.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Chemical & Method-Related Issues

Question 1: My peak for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is tailing significantly, but other compounds in my analysis look fine. What is the most likely cause?

Answer: This scenario strongly points to a secondary retention mechanism specific to your analyte.[3] The primary cause of peak tailing for basic compounds like yours is the interaction between the protonated tertiary amine on the molecule and ionized residual silanol groups on the silica surface of the HPLC column.[4][6] These silanol groups are acidic and can form strong ionic bonds with basic analytes, delaying their elution and causing the peak to tail. Even on high-quality, end-capped columns, some residual silanols are unavoidable.[7]

Recommended Action: Focus on modifying the mobile phase chemistry to suppress these secondary interactions. Proceed to the troubleshooting steps outlined in the questions below regarding mobile phase pH and additives.

Question 2: How does mobile phase pH affect the peak shape, and what is the optimal pH range?

Answer: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds.[8][9][10] Its effect is twofold:

  • Analyte Ionization: At a pH below the pKa of the tertiary amine, the analyte will be fully protonated (cationic).

  • Silanol Ionization: Silanol groups are acidic (pKa ~3.5-4.5). At low pH (e.g., <3), they are in their neutral, protonated state (Si-OH) and are much less likely to interact with the cationic analyte.[3] At higher pH (e.g., >5), they become deprotonated and anionic (Si-O-), creating strong electrostatic attraction sites for your protonated analyte.

Therefore, operating at a low pH is highly recommended to minimize tailing. By keeping the silanols in their non-ionized state, you eliminate the primary source of secondary ionic interactions.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a Low pH Mobile Phase: Prepare your aqueous mobile phase (e.g., Water or buffer) and adjust the pH to 2.5 - 3.0 using an acid like formic acid or trifluoroacetic acid (TFA). A 0.1% (v/v) concentration is a common starting point.

  • Equilibrate: Thoroughly flush and equilibrate your column with the new mobile phase for at least 10-15 column volumes.

  • Analyze: Inject your sample and compare the peak shape to your original method. The tailing should be significantly reduced.

  • Caution: Always ensure your column is rated for use at the selected pH. Most modern silica columns are stable in the pH 2-8 range.[11]

Question 3: I tried lowering the pH, and the peak shape improved, but it's still not perfect. What else can I do?

Answer: If low pH alone is insufficient, you can introduce a competitive agent into the mobile phase. A small, basic molecule, often referred to as a "silanol blocker," can be added to competitively bind to the active silanol sites, effectively masking them from your analyte.[12] Triethylamine (TEA) is a classic example. It is a stronger base than the analyte and will preferentially interact with the residual silanols, improving the peak shape for your compound of interest.

Recommended Action: Use a Mobile Phase Additive

  • Add Triethylamine (TEA): Add a low concentration of TEA (e.g., 0.1% to 0.25%) to your aqueous mobile phase and adjust the final pH to the desired low range (e.g., 2.5-3.0) with an acid.

  • Consider Buffers: Using a buffer (e.g., 20 mM potassium phosphate) adjusted to a low pH can provide better pH control and more reproducible results than just adding acid.[13]

Question 4: Could my column be the problem? Would a different type of column help?

Answer: Absolutely. The choice of stationary phase is critical.

  • Older vs. Modern Columns: Older, "Type A" silica columns have higher metal content and more acidic, active silanol groups, which are notorious for causing peak tailing with basic compounds.[4]

  • End-Capping: Modern, high-purity "Type B" silica columns are treated with a process called end-capping, where a small silylating agent (like trimethylchlorosilane) is used to react with and "cap" many of the residual silanols.[6][7][11] This significantly reduces secondary interactions.

  • Polar-Embedded Phases: Consider columns with a polar-embedded group (e.g., a carbamate[14]) within the alkyl chain. These phases create a hydration layer near the silica surface that helps shield the analyte from residual silanols.[13]

Recommended Action:

  • Verify Column Type: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column.

  • Switch to a Specialized Column: If tailing persists, switch to a column specifically designed for the analysis of basic compounds, such as one with a polar-embedded phase or a novel surface chemistry that minimizes silanol activity.

Question 5: How do I know if I'm simply overloading the column?

Answer: Column overload occurs when the amount of sample injected saturates the active sites of the stationary phase, leading to a distorted peak shape that often resembles tailing (or sometimes fronting).[12][15] A key indicator of overload is that the peak shape is concentration-dependent.

Experimental Protocol: Column Overload Study

  • Prepare Dilutions: Create a dilution series of your sample, for example, at 100%, 50%, 25%, and 10% of your original concentration.

  • Inject and Observe: Inject the same volume of each dilution.

  • Analyze Peak Shape: If the peak becomes more symmetrical as the concentration decreases, you are experiencing mass overload.[15][16]

  • Solution: Reduce the sample concentration or the injection volume until the peak shape is symmetrical and the retention time is stable.[12]

Category 2: Hardware & System-Related Issues

Question 6: I noticed that ALL the peaks in my chromatogram are tailing, not just my target analyte. What does this mean?

Answer: When all peaks are distorted similarly, the problem likely lies upstream of the analytical column's separation bed, affecting the entire sample band before separation begins.[17] The most common causes are:

  • Partially Blocked Inlet Frit: Particulates from the sample, mobile phase, or system wear can clog the porous frit at the head of the column. This disrupts the flow path, causing the sample band to spread unevenly.[17]

  • Column Void: A void or channel can form in the packing material at the column inlet, usually due to physical shock or repeated pressure cycles. This also leads to a distorted flow path.[15]

Recommended Action:

  • Reverse-Flush the Column: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or methanol) to waste for 10-20 column volumes. This can dislodge particulates from the frit.[3][17] Always check the manufacturer's instructions to ensure your column can be reverse-flushed.

  • Replace the Column: If flushing does not resolve the issue, the column bed is likely permanently damaged, and the column must be replaced.[12]

  • Prevention: Use in-line filters and guard columns to protect the analytical column from particulates and strongly retained contaminants.[15] Ensure samples are filtered before injection.

Visualization of Secondary Interactions

The diagram below illustrates the key chemical interaction responsible for peak tailing of basic compounds on silica-based columns.

Caption: Interaction between the basic analyte and an acidic silanol site.

References

  • [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? . Kromasil. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • tert-butyl N-(1-oxopropan-2-yl)carbamate | C8H15NO3 | CID 545705 . PubChem. [Link]

  • The Theory of HPLC Column Chemistry . Crawford Scientific. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . ACD/Labs. [Link]

  • Reasons for Peak Tailing of HPLC Column . Hawach Scientific. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. [Link]

  • Cause of extreme peak tailing of alkaloids on C18 HPLC? . ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations . Element Lab Solutions. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides . Element Lab Solutions. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa . Element Lab Solutions. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems . LCGC International. [Link]

  • LC Technical Tip . Phenomenex. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1 . Shodex HPLC Columns. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity . LCGC International. [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Systematic Study of Chromatographic Behavior vs Alkyl Chain Length for HPLC Bonded Phases Containing an Embedded Carbamate Group . PubMed. [Link]

  • The analysis of b-agonists by packed-column supercritical fluid chromatography with ultra-violet and atmospheric pressure chemic . Royal Society of Chemistry. [Link]

  • Top Best Facts about series of HPLC Columns stable state . Raj Analytical. [Link]

Sources

Technical Support Center: Scale-Up of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for process chemists and researchers scaling up the synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate .

This guide prioritizes process safety , chiral integrity , and purification efficiency (avoiding chromatography), addressing the specific bottlenecks encountered when moving from gram-scale to kilogram-scale production.

Current Status: Online 🟢 Support Tier: Level 3 (Process Development & Scale-Up) Topic ID: PYR-MET-003

Executive Summary & Route Selection

The target molecule is a critical chiral building block for various kinase inhibitors and antibiotics. While academic routes often utilize Route A (cyclization of methionine derivatives), scale-up efforts frequently favor Route B (Direct N-methylation of the commercially available tert-butyl (2-oxopyrrolidin-3-yl)carbamate) due to raw material availability.

However, Route B presents three critical failure modes during scale-up:

  • Exothermic Runaway: Use of sodium hydride (NaH) on a kilo-scale.

  • Racemization: Loss of optical purity at the C3 position due to base-mediated enolization.

  • Regioselectivity: Competitive O-methylation (lactim ether formation).

This guide focuses on troubleshooting Route B .

Interactive Troubleshooting Modules

Module A: The Methylation Reaction (Reaction Engineering)

User Query: "I am seeing significant exotherms and partial racemization when using NaH/MeI in DMF. How do I control this on a 5kg scale?"

Technical Response: Using NaH on a large scale for this substrate is risky because the deprotonation of the amide N-H (pKa ~17) is rapid and exothermic. Furthermore, excess strong base can deprotonate the C3-position (alpha to the carbonyl), leading to racemization.

Recommended Protocol: Phase Transfer Catalysis (PTC) Switching to a PTC system allows for a milder, biphasic reaction that acts as a heat sink and reduces racemization risk by limiting the exposure of the substrate to free base.

Optimized Conditions:

  • Solvent: Toluene or Me-THF (Green alternative to DCM/DMF).

  • Base: 50% aq. NaOH or solid KOH (powdered).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%).

  • Reagent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI). Note: DMS is often preferred in process chem for higher boiling point, though toxicity controls are stricter.

Comparison of Methods:

ParameterMethod A: NaH / DMF (Academic)Method B: PTC / Toluene (Process)
Heat Management Poor (Sharp exotherm)Excellent (Biphasic heat sink)
Racemization Risk High (Homogeneous strong base)Low (Base is in aq. phase)
Workup Difficult (DMF removal, aq. extraction)Easy (Phase cut, solvent switch)
Yield 65-75%85-92%
Module B: Impurity Profile & Regioselectivity[1]

User Query: "We are detecting a new impurity at RRT 1.15. Is this the O-methylated product?"

Technical Response: Yes, the formation of the Lactim Ether (O-methylation) is the primary competitive reaction. This occurs when the reaction temperature is too high or the solvent is too polar (promoting the separation of the ion pair).

Diagnostic & Fix:

  • Check Temperature: Maintain reaction

    
     during reagent addition.
    
  • Solvent Polarity: If using DMF/DMSO, switch to Toluene/THF. Non-polar solvents favor N-alkylation over O-alkylation due to tighter ion pairing.

  • Reagent Stoichiometry: Ensure a slight excess of Methylating agent (1.1 eq) but strictly control Base (1.05 - 1.1 eq). Excess base promotes O-alkylation and racemization.

Visualizing the Impurity Pathway:

G Start Starting Material (N-H Lactam) Base Deprotonation (Base) Start->Base Anion Amide Anion (Resonance Hybrid) Base->Anion Target Target Product (N-Methylated) Anion->Target  Kinetic Control (Non-polar solvent) Impurity Impurity (O-Methylated Lactim Ether) Anion->Impurity  Thermodynamic/Polar (High T, DMF)

Caption: Kinetic vs. Thermodynamic control in lactam methylation. Non-polar solvents favor the desired N-methyl product.

Module C: Purification (Non-Chromatographic)

User Query: "The crude product is an oil. We cannot run a column on 2kg of material. How do we crystallize?"

Technical Response: The N-methylated product has a lower melting point than the starting material, often leading to oiling out. However, it is a solid (MP approx 70-80°C depending on enantiopurity).

Crystallization Protocol:

  • Solvent Swap: After the organic phase wash (water/brine), swap the solvent (Toluene or DCM) to MTBE (Methyl tert-butyl ether) or IPAc (Isopropyl Acetate).

  • Antisolvent: Heat to 45-50°C to dissolve, then slowly add n-Heptane or Hexanes until slight turbidity.

  • Seeding: Cool to 25°C. Seed with 0.5% wt pure crystal (if available). If not, scratch the flask or use sonication to induce nucleation.

  • Polishing: Cool to 0-5°C and hold for 4 hours.

  • Filtration: Filter and wash with cold Heptane.

Troubleshooting "Oiling Out": If the product oils out instead of crystallizing, it usually indicates residual solvent (DMF/Toluene) or low optical purity .

  • Fix: Dissolve the oil in minimal EtOAc, wash extensively with water (to remove DMF), dry, and re-attempt crystallization from MTBE/Heptane.

Module D: Chiral Integrity Check

User Query: "Our ee% dropped from 99% to 92%. Can we upgrade the optical purity?"

Technical Response: Racemization at C3 is irreversible chemically, but the enantiomers can be separated via recrystallization if the system is a conglomerate or if the racemate is more soluble than the pure enantiomer (or vice versa).

Enrichment Strategy:

  • Measurement: Confirm ee% via Chiral HPLC (e.g., Chiralpak AD-H or IC column, Hexane/IPA mobile phase).

  • Recrystallization: The racemic compound often has a different crystal lattice energy.

    • Experiment: Take 10g of 92% ee material. Recrystallize from hot IPAc/Heptane (1:3).

    • Result: Test the mother liquor vs. the crystals. Often, the racemate stays in the mother liquor, upgrading the crystals to >98% ee.

Standard Operating Procedure (SOP) Workflow

The following diagram outlines the recommended robust workflow for kilogram-scale production.

SOP Setup Reactor Setup Inert Atmosphere (N2) Toluene + TBAB (5%) Charge Charge Substrate tert-butyl (2-oxopyrrolidin-3-yl)carbamate Setup->Charge AddBase Add Base 50% NaOH or KOH (Maintain T < 10°C) Charge->AddBase AddMe Add Methylating Agent Slow addition of DMS or MeI (Exotherm Control) AddBase->AddMe Critical Step Reaction Reaction Stir 20-25°C for 4-6h Monitor via HPLC AddMe->Reaction Quench Quench & Separation Add Water, Separate Phases Wash Org Layer (Brine) Reaction->Quench Swap Solvent Swap Distill to MTBE/IPAc Quench->Swap Cryst Crystallization Add Heptane, Cool to 0°C Swap->Cryst Dry Isolation Filter & Vac Dry (<45°C) Cryst->Dry

Caption: Optimized Process Flow for Scale-Up (PTC Method).

References & Authority

  • Phase Transfer Catalysis in Lactam Alkylation:

    • Source:Organic Process Research & Development (General principles of PTC for amide/lactam alkylation to avoid NaH).

    • Relevance: Establishes the safety profile for replacing NaH with KOH/TBAB.

    • Citation: "Alkylation of Amides and Lactams under Phase-Transfer Catalysis." Org.[1][2][3][4] Process Res. Dev.2008 , 12, 4, 660–665.

  • Synthesis of Pyrrolidinone Derivatives:

    • Source:Journal of Medicinal Chemistry.

    • Relevance: Describes the synthesis of 3-aminopyrrolidin-2-one derivatives as intermediates for antibiotics (e.g., Gemifloxacin).

    • Citation: "Synthesis and Antibacterial Activity of Novel Quinolones Containing 3-Amino-4-methylpyrrolidinyl Substituents." J. Med. Chem.2001 , 44, 23, 3956–3962.

  • Crystallization of Carbamates:

    • Source:Organic Syntheses.

    • Relevance: Provides general protocols for purifying Boc-protected amines via crystallization from Hexane/Ethyl Acetate systems.

    • Citation: "Carbamic acid, tert-butyl ester." Org.[1][2][3][4] Synth.1968 , 48, 32.

  • Regioselectivity in Lactam Methylation:

    • Source:Tetrahedron Letters.

    • Relevance: Discusses the competition between N- and O-alkylation in lactams.

    • Citation: "Regioselective alkylation of lactams." Tetrahedron Lett.2015 , 56, 5874.

Disclaimer: The protocols described above are for informational purposes for trained professionals. Always perform a Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis before scaling up any reaction involving exothermic alkylations.

Sources

Alternative solvents for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Solvent Protocols for Pyrrolidone Scaffolds

Subject: Optimization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Synthesis Ticket ID: GSC-2026-PYR assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Technical Rationale

You are working with tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate , a molecule possessing a unique "amphiphilic" character. It contains a polar lactam (pyrrolidone) core susceptible to hydrogen bonding, yet it carries a lipophilic Boc-protective group.

The Challenge: Standard protocols often rely on Dichloromethane (DCM) for solubility or Dimethylformamide (DMF) for coupling. Both face increasing regulatory pressure (REACH restrictions) and pose workup challenges (emulsions, solvent removal).

The Solution: We recommend transitioning to 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1][2] Unlike traditional ethers (THF), these solvents offer:

  • Higher Stability: CPME resists peroxide formation and is stable in acidic deprotection conditions.[3]

  • Process Efficiency: 2-MeTHF is derived from biomass and forms a clean biphasic system with water, eliminating the need for extraction solvent swaps.

  • Lactam Compatibility: Both solvents solubilize the pyrrolidone core effectively without the high boiling point issues of NMP or DMF.

Solvent Selection Matrix

Use this table to select the correct alternative based on your specific process step.

ParameterDCM (Legacy)DMF (Legacy)2-MeTHF (Recommended)CPME (Recommended)N-Butylpyrrolidinone (NBP)
Primary Use Solubility / WorkupCoupling / AlkylationUniversal (Reaction + Workup)Crystallization / DeprotectionHigh-Temp Coupling
Boiling Point 40°C153°C80°C (Ideal for reflux)106°C (High thermal stability)240°C
Water Solubility ImmiscibleMiscible (High loss)Low (Clean phase cuts)Very Low (Best separation)Miscible
Peroxide Risk NoneNoneLow (Stabilized)Negligible None
Lactam Solubility HighHighHigh ModerateVery High
Toxicity Carcinogen suspectReprotoxic (Cat 1B)Green / Benign Green / Benign Non-Reprotoxic

Troubleshooting Guide & FAQs

Scenario A: Boc-Protection of 3-amino-1-methylpyrrolidin-2-one

User Issue: "I am trying to replace DCM/TEA with a greener system, but the starting amine hydrochloride is not dissolving, leading to low yields."

Diagnosis: The hydrochloride salt of the aminopyrrolidone is highly polar. While DCM dissolves the final Boc-product, it fails to solubilize the salt, leading to a heterogeneous slurry that stalls the reaction.

Protocol Fix: The Biphasic 2-MeTHF System Switch to a biphasic system. 2-MeTHF has a higher water saturation point than DCM, allowing better phase transfer catalysis.

  • Dissolution: Dissolve your amine-HCl in a minimum volume of Water (approx. 3 vol).

  • Solvent Addition: Add 2-MeTHF (10 vol).

  • Base: Add Na₂CO₃ (2.5 eq) or K₃PO₄ dissolved in the aqueous layer.

  • Reagent: Add Boc₂O (1.1 eq) in 2-MeTHF.

  • Outcome: As the reaction proceeds, the lipophilic Boc-protected product migrates into the 2-MeTHF layer.

  • Workup: Simply separate the layers. Wash the organic layer with brine. No extraction solvent swap is needed.[4]

Why this works: The "Lactam" core loves water, but the "Boc" group loves 2-MeTHF. This system acts as a "product pump," pulling the product out of the aqueous phase as it forms, driving the equilibrium forward.

Scenario B: Amide Coupling (Downstream Functionalization)

User Issue: "I need to couple an acid to the pyrrolidine amine. DMF is difficult to remove, but the intermediate precipitates out of Ethanol."

Diagnosis: Ethanol is a poor solvent for lipophilic peptide-like couplings. DMF is overkill and hard to evaporate.

Protocol Fix: 2-MeTHF or NBP with Green Coupling Agents

  • Solvent: Use 2-MeTHF .[2][5][6] If the acid component is highly insoluble, use N-Butylpyrrolidinone (NBP) as a co-solvent (10-20%). NBP is structurally similar to your lactam product, ensuring high solubility.

  • Coupling Agent: Replace HATU/DMF with T3P (Propylphosphonic anhydride) in 2-MeTHF or COMU in 2-MeTHF/NBP.

  • Purification: Unlike DMF, 2-MeTHF can be washed with mild aqueous acid/base to remove impurities directly.

Scenario C: Deprotection (Removing the Boc Group)

User Issue: "I used 4M HCl in Dioxane. It works, but Dioxane is toxic. I tried HCl in THF, but I see new impurities forming."

Diagnosis: THF is unstable in strong acid. The ether linkage in THF can open under highly acidic conditions (ring-opening polymerization), reacting with your nucleophilic amine to form butyl-ether byproducts.

Protocol Fix: HCl in CPME CPME (Cyclopentyl Methyl Ether) is uniquely stable to acidic conditions due to steric hindrance around the ether oxygen.

  • Reagent: Use 3M HCl in CPME (commercially available or prepared by bubbling gas).

  • Procedure: Dissolve substrate in CPME. Add acid solution.[7][8][9]

  • Isolation: The deprotected amine hydrochloride salt is often insoluble in CPME. It will precipitate out as a white solid.

  • Filtration: Simply filter the solid. Wash with cold CPME.

  • Benefit: You avoid the "gummy" oils often seen when evaporating Dioxane or THF.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal green solvent based on reaction type and substrate solubility.

SolventSelection Start Start: Select Process Step Step1 Boc Protection Start->Step1 Step2 Amide Coupling Start->Step2 Step3 Boc Deprotection Start->Step3 Cond1 Is Substrate Water Soluble? Step1->Cond1 Cond2 High Temp Required (>90°C)? Step2->Cond2 Cond3 Product Isolation Method? Step3->Cond3 Solv1 2-MeTHF / Water (Biphasic) Cond1->Solv1 Yes (Amine Salts) Solv2 2-MeTHF (Monophasic) Cond1->Solv2 No (Free Base) Cond2->Solv2 No Solv3 N-Butylpyrrolidinone (NBP) Cond2->Solv3 Yes Solv4 CPME / HCl (Precipitation) Cond3->Solv4 Filtration

Figure 2: Optimized Green Synthesis Workflow

Caption: Step-by-step protocol flow for synthesizing and deprotecting the target carbamate.

Workflow Raw Start: Aminopyrrolidone HCl Prot Protection: 2-MeTHF + Aq. K3PO4 (Biphasic Stirring) Raw->Prot Sep Phase Separation: Discard Aqueous Layer Keep 2-MeTHF Layer Prot->Sep Boc2O added Cryst Purification: Distill 2-MeTHF to 50% Vol Add Heptane -> Crystallize Sep->Cryst Wash w/ Brine Coupling Downstream Coupling: Re-dissolve in 2-MeTHF Add Acid + T3P Sep->Coupling Direct Telescoping Cryst->Coupling Optional Isolation Deprot Deprotection: Swap to CPME Add HCl/CPME Coupling->Deprot Final Final Product: Filter Precipitate (HCl Salt) Deprot->Final

References

  • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Green Chemistry, 2013.[2][10] Link

  • Watanabe, K. "The unique properties of cyclopentyl methyl ether (CPME) as a green solvent." Organic Process Research & Development, 2013. Link

  • Albercio, F., et al. "Green Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran and Ethyl Acetate."[2] ACS Sustainable Chemistry & Engineering, 2016. Link

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link

  • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014. Link

Sources

Technical Support Center: Catalyst Selection for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an interactive support center resource, designed for immediate application by synthetic chemists and process development scientists.

Ticket ID: CHEM-SUP-92235 Subject: Optimization of Catalytic Hydrogenation & Protective Group Installation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Synthetic Strategy

The synthesis of tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 92235-35-3) typically proceeds via the functionalization of 1-methyl-2-pyrrolidinone (NMP).[1] The critical catalytic bottleneck is the reduction of the intermediate 3-azido-1-methyl-2-pyrrolidinone to its corresponding amine.[1]

While the final Boc-protection is often base-catalyzed (e.g., DMAP), the Heterogeneous Catalytic Hydrogenation of the azide precursor is the step most susceptible to failure, stalling, or impurity formation. This guide focuses on selecting the correct metal catalyst to ensure high turnover frequency (TOF) and chemoselectivity.

Operational Workflow

The following diagram outlines the standard industrial route and identifies the Critical Process Parameters (CPPs) for catalyst selection.

G NMP 1-Methyl-2-pyrrolidinone (Starting Material) Bromo 3-Bromo-NMP (Intermediate) NMP->Bromo LHMDS, NBS Azide 3-Azido-NMP (Precursor) Bromo->Azide NaN3, SN2 Catalysis CRITICAL STEP: Catalytic Hydrogenation (H2, Metal Cat) Azide->Catalysis Cat. Selection Amine 3-Amino-NMP (Unstable Amine) Catalysis->Amine Reduction Target Target Carbamate (Boc-Protected) Catalysis->Target Advanced Route: In-situ Trapping Amine->Target Boc2O, DMAP

Figure 1: Synthetic pathway highlighting the critical hydrogenation step.[1] The dashed red line represents the recommended 'One-Pot' strategy to minimize dimer formation.

Catalyst Selection Matrix

The choice of catalyst dictates the reaction rate and the purity profile. For the reduction of the 3-azido lactam, we evaluate the three industry-standard options.

Catalyst SystemActivitySelectivityRisk ProfileRecommendation
10% Pd/C (Wet) High Excellent Low (if wet). Pyrophoric when dry.[1]Primary Choice. Best balance of speed and cleanliness.
PtO₂ (Adam's) ModerateHighHigh cost.[1] Sensitive to halide poisoning.[1]Secondary Choice. Use only if Pd/C fails due to specific substrate interactions.[1]
Raney Nickel ModerateModerateHigh. Pyrophoric; difficult to dose.[1]Alternative. Use only for cost-reduction on multi-kg scale. Requires rigorous safety protocols.[1][2]
Why 10% Pd/C is the Gold Standard
  • Mechanism: Palladium facilitates the oxidative addition of H₂ and efficient transfer to the azide surface species.

  • Chemo-selectivity: Unlike stronger reducing conditions, Pd/C under mild pressure (1-3 bar) will reduce the azide (

    
    ) to the amine (
    
    
    
    ) without reducing the lactam carbonyl or the pyrrolidinone ring double bonds (if present as impurities).[1]
  • Kinetics: The reaction is typically zero-order in azide concentration, providing a consistent rate until consumption.

Troubleshooting & Optimization (Q&A)

Issue 1: The reaction stalls before completion.

User Question: "I am using 10% Pd/C in methanol, but the H₂ uptake stops at 60% conversion. Adding more catalyst doesn't help.[1] What is wrong?"

Technical Diagnosis: Catalyst Poisoning.[1][2] The precursor step involves displacing a bromide with sodium azide. If the 3-azido intermediate is not rigorously washed, residual halide ions (Br⁻) or sulfur species (if using sulfonyl-based reagents) will bind irreversibly to the Pd active sites.[1]

Corrective Protocol:

  • Wash the Precursor: Ensure the 3-azido-NMP is washed with aqueous AgNO₃ (silver nitrate test) to confirm absence of halides before hydrogenation.[1]

  • Change Solvent: Switch from Methanol to Ethanol or Ethyl Acetate . Methanol can sometimes solubilize trace poisons better than non-polar solvents, carrying them to the catalyst surface.

  • Increase Pressure: If poisoning is minor, increasing H₂ pressure from 1 atm (balloon) to 3-5 bar (Parr shaker) can sometimes overcome the kinetic barrier.[1]

Issue 2: Formation of Dimer Impurities.

User Question: "My LC-MS shows a large peak with double the mass of the amine (M+ = 226 approx). How do I prevent this?"

Technical Diagnosis: Reductive Amination (Dimerization).[1] As the amine product forms, it can react with the intermediate imine species (formed transiently during azide reduction) or unreacted carbonyls, leading to secondary amines (dimers).

The "In-Situ" Solution (Highly Recommended): Do not isolate the free amine.[1] Perform the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O) .

  • Mechanism: As soon as a molecule of amine is generated, it is immediately trapped by Boc₂O to form the carbamate. The carbamate is non-nucleophilic and cannot dimerize.

  • Protocol: Add 1.1 equivalents of Boc₂O directly to the hydrogenation vessel with the Pd/C catalyst.

Issue 3: Safety concerns with Azide Hydrogenation.

User Question: "Is it safe to scale this up to 50g? I am worried about the azide stability."

Technical Diagnosis: Azide Accumulation & Exotherm. Organic azides are energy-rich.[1] Hydrogenation is exothermic.[1]

Safety Protocol:

  • C/N Ratio: Calculate the Carbon/Nitrogen ratio. For 3-azido-1-methyl-2-pyrrolidinone (

    
    ), the ratio is low, indicating high energy.[1]
    
  • Dilution: Run the reaction at a concentration < 0.5 M .

  • Heat Removal: Use a jacketed reactor with active cooling.[1]

  • Headspace: Ensure the reactor headspace is nitrogen-purged before introducing hydrogen to prevent localized ignition of solvent vapors by dry catalyst particles.[1]

Validated Experimental Protocol

Objective: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate via In-Situ Capture.

  • Preparation:

    • In a pressure vessel, dissolve 3-azido-1-methyl-2-pyrrolidinone (1.0 equiv) in Ethanol (10 mL/g).

    • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).[1]

    • Note: No base is required for this step; the amine captures the Boc group neutrally.

  • Catalyst Addition:

    • Under an Argon/Nitrogen blanket, carefully add 10% Pd/C (50% water wet) (10 wt% loading relative to substrate).[1]

    • Critical: Do not add dry catalyst to a solvent containing organic vapors.[1]

  • Hydrogenation:

    • Purge the vessel: Vacuum

      
       N₂ (x3), then Vacuum 
      
      
      
      H₂ (x3).
    • Pressurize to 3 bar (45 psi) H₂.

    • Stir vigorously at 25°C for 4–6 hours. Monitor via TLC (stain with Ninhydrin) or LC-MS.[1]

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (if necessary) to yield the white solid target.

References

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-368.[1] Link[1]

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link[1]

  • Birman, V. B., & Jiang, H. (2006). Synthesis of 3-Amino-N-methylpyrrolidin-2-one Derivatives.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text for Pd/C vs PtO2 selection).

For further assistance with scale-up parameters or chiral resolution of the (S)-enantiomer, please contact the Process Safety Group.

Sources

Technical Support Center: Byproduct Identification in tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical amine protection step. Our approach is rooted in mechanistic understanding to empower you not just to solve problems, but to prevent them.

Section 1: The Core Synthesis - A Mechanistic Overview

The target molecule is synthesized via the N-protection of 3-amino-1-methylpyrrolidin-2-one using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Understanding the mechanism is the first step in diagnosing issues.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the pyrrolidinone attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion rapidly decomposes into the neutral tert-butoxide, which is basic enough to deprotonate the now-protonated carbamate, and carbon dioxide gas.[3]

G cluster_reactants Reactants cluster_products Products amine 3-amino-1-methyl- pyrrolidin-2-one product tert-Butyl (1-methyl-2-oxopyrrolidin -3-yl)carbamate amine->product Base (e.g., NaHCO₃) Solvent (e.g., THF) boc Di-tert-butyl dicarbonate (Boc₂O) boc->product byproducts t-BuO⁻ + CO₂

Caption: Core synthesis pathway for Boc protection.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction seems sluggish or incomplete when I monitor it by TLC/HPLC. What are the likely causes?

  • Probable Cause 1: Inactive Boc Anhydride. Di-tert-butyl dicarbonate is moisture-sensitive and can slowly hydrolyze to tert-butanol and CO₂ upon storage, especially if not kept in a desiccated environment. This reduces the amount of active reagent available for the reaction.

  • Solution 1: Use a fresh bottle of Boc₂O or one that has been stored properly. Consider a quick purity check by ¹H NMR if the reagent is old. A slight excess (1.1 to 1.2 equivalents) of Boc₂O is often recommended to drive the reaction to completion.[1]

  • Probable Cause 2: Suboptimal Base or Solvent. The choice of base and solvent is critical. While many bases work, a very strong base could potentially lead to side reactions involving the lactam ring of the pyrrolidinone. An inappropriate solvent may not fully dissolve all reactants, leading to a slow, heterogeneous reaction.

  • Solution 2: A mild inorganic base like sodium bicarbonate in a solvent system such as THF/water is a robust choice that provides sufficient basicity to neutralize the protonated product without introducing other complications.[1] Ensure vigorous stirring to overcome any solubility limitations.

Q2: I've isolated my product, but the yield is low and my NMR spectrum is "dirty" with multiple signals in the tert-butyl region. What's going on?

  • Probable Cause: Acid-Catalyzed Side Reactions. The Boc group is notoriously labile to acid.[4] If your reaction conditions or workup inadvertently introduce a strong acid, you can initiate a cascade of unwanted reactions. The acid can catalyze the removal of a Boc group, generating a tert-butyl cation. This cation is a potent electrophile and can alkylate any available nucleophile, including your starting amine, product, or even the solvent.

  • Solution:

    • Strict pH Control: During aqueous workup, avoid strong acidic washes. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any acid.

    • Scavengers: In cases where the formation of the t-butyl cation is unavoidable, scavengers like anisole or thioanisole can be used to trap the cation before it alkylates your compound of interest.[5]

    • Analytical Confirmation: The presence of a tert-butyl group attached directly to the pyrrolidinone ring nitrogen or the starting amine nitrogen would result in a distinct singlet in the ¹H NMR spectrum, different from the carbamate t-butyl group. LC-MS would show a peak corresponding to the mass of the alkylated side product.

Q3: My mass spectrum shows a peak at M+86, which doesn't correspond to my product. What is this byproduct?

  • Probable Cause: Di-Boc Protected Product. This corresponds to the addition of a second Boc group (mass ≈ 100 amu, but the net addition is C₄H₈O₂ = 88, minus 2H). While the carbamate nitrogen is significantly less nucleophilic than the starting amine, under forcing conditions (e.g., using a strong, non-nucleophilic base like DMAP and excess Boc₂O), a second protection can occur.[6]

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of Boc₂O. Stick to 1.1-1.2 equivalents.

    • Milder Conditions: Avoid highly activating bases like 4-(dimethylamino)pyridine (DMAP) unless necessary. A simple bicarbonate or carbonate base is often sufficient and less likely to promote over-reaction.[6]

    • Purification: This byproduct can often be separated from the desired mono-Boc product by column chromatography, as the di-Boc derivative will be significantly less polar.

Q4: I observe a symmetrical-looking impurity with a high molecular weight in my LC-MS analysis. What could it be?

  • Probable Cause: Urea Byproduct Formation. This impurity is likely N,N'-bis(1-methyl-2-oxopyrrolidin-3-yl)urea. This can form if there are phosgene-like impurities in your reagents or, more commonly, through a reaction involving an isocyanate intermediate. Isocyanates can be formed via Curtius rearrangement if acyl azides are used as starting materials, or through other side reactions.[7][8]

  • Solution: This is typically a minor byproduct in standard Boc protections. Its presence may indicate a contaminated reagent. Purification via column chromatography or recrystallization is the most effective removal method.

Section 3: Systematic Byproduct Identification Workflow

A logical workflow is essential for efficiently identifying unknown impurities. The process should move from simple, broad techniques to more definitive, structural methods.

G A Impurity Detected (TLC/HPLC/NMR) B Run Analytical LC-MS A->B C Determine Molecular Weight (MW) of Impurity B->C D Compare MW to Table 1 (Potential Byproducts) C->D E Hypothesis Formed? D->E F Isolate Impurity (Prep-HPLC / Column Chromatography) E->F Yes I Modify Reaction Conditions (e.g., Stoichiometry, Base, Temp.) E->I No (Re-evaluate) G Acquire Structural Data (¹H, ¹³C, COSY NMR) F->G H Confirm Structure G->H H->I

Caption: Logical workflow for byproduct identification.

Data Presentation: Potential Byproducts and Their Characteristics

The table below summarizes the most probable byproducts, their molecular structures, and expected exact masses for easy comparison with LC-MS data.

Byproduct NameStructureExact Mass (monoisotopic)Key Identification Notes
Desired Product tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate214.1317Main product. ¹H NMR shows one t-butyl singlet (~1.4 ppm) and an NH proton.
Starting Material 3-amino-1-methylpyrrolidin-2-one114.0793More polar than the product on TLC/Reverse Phase HPLC.
Di-Boc Adduct Di-tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)imidodicarbonate314.1842Mass = Product + 100.05. No NH proton in ¹H NMR. Two t-butyl signals may be visible. Much less polar.
N-tert-Butylated Amine 3-(tert-butylamino)-1-methylpyrrolidin-2-one170.1419Mass = Starting Material + 56.06. An additional 9-proton singlet in ¹H NMR.
Urea Derivative 1,3-bis(1-methyl-2-oxopyrrolidin-3-yl)urea254.1430Mass = (2 x Starting Material) + 26.00. Symmetrical structure evident in ¹³C NMR.
Section 4: Key Experimental Protocols
Protocol 1: General Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-methylpyrrolidin-2-one (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution and stir.

  • Reagent Addition: In a separate vial, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of THF. Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[1]

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC (Typical mobile phase: 5-10% Methanol in Dichloromethane).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous residue with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: HPLC-MS Analysis for Purity and Byproduct Screening
  • Objective: To rapidly determine the purity of the product and obtain the molecular weights of any impurities. The instability of Boc groups under some MS conditions can be a challenge.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and Electrospray Ionization (ESI) in positive mode.

  • MS Scan Range: 100 - 500 m/z.

  • Interpretation: Correlate the retention times of peaks in the UV chromatogram with the extracted ion chromatograms from the MS data. Compare the observed m/z values with the exact masses listed in Table 1.

References
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Google Patents.
  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Scribd. Synthesis and Purification of Tert-Butyl Chloride. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO- 1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. [Link]

  • ResearchGate. Syntheses and characterization of N,N-dialkyl- carbamic acids suitable for the isotopic enrichment of 13 CO 2. [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • PMC. Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents.
  • ResearchGate. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]

  • OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • NIH. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

Sources

Technical Support Guide: Optimizing Temperature for tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate. Its purpose is to deliver field-proven insights into the critical role of temperature in reactions involving this molecule, focusing on troubleshooting common issues and providing a framework for successful experimentation.

Part I: Core Principles of Thermal Optimization

The chemical structure of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate features two key components: a stable 1-methyl-2-pyrrolidinone core and a thermally sensitive tert-butoxycarbonyl (Boc) protecting group. The vast majority of thermal considerations for this molecule revolve around the stability and reactivity of the Boc group.

The Dual Nature of Temperature: A Balancing Act

In any chemical reaction, temperature is a double-edged sword. Increasing temperature provides the necessary activation energy to accelerate the reaction rate. However, for Boc-protected compounds, excessive heat can lead to undesirable outcomes:

  • Decomposition: The Boc group is known to be thermally unstable at elevated temperatures, generally above 85–90 °C, which can lead to uncontrolled loss of the protecting group and formation of impurities.[1]

  • Side Reaction Pathways: Higher temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions, such as elimination or alkylation by the tert-butyl cation formed during deprotection.[2][3]

The primary goal of temperature optimization is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing the formation of byproducts.

Mechanism: The Central Role of the tert-Butyl Cation

The most common reaction involving this molecule is the acid-catalyzed removal (deprotection) of the Boc group. Understanding this mechanism is critical to understanding the role of temperature.

Under acidic conditions, the carbonyl oxygen of the carbamate is protonated. This facilitates the cleavage of the tert-butyl-oxygen bond, releasing the unprotected amine, carbon dioxide, and a highly reactive tert-butyl cation intermediate.[2][4]

Boc_Deprotection_Mechanism reactant reactant intermediate intermediate product product side_product side_product reagent reagent BocNHR Boc-Protected Amine Protonated Protonated Carbamate BocNHR->Protonated + H+ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid tBuCation tert-Butyl Cation Protonated->tBuCation Cleavage Amine Free Amine (Product) CarbamicAcid->Amine - CO2 Isobutylene Isobutylene (Side Product) tBuCation->Isobutylene Elimination (E1) Favored by Heat Alkylation Alkylated Nucleophile (Side Product) tBuCation->Alkylation Alkylation H_plus H+ Nu Nucleophile (Nu:) Nu->Alkylation Alkylation Heat Δ (Heat) Troubleshooting_Yield problem problem check check solution solution start Low Yield & Multiple TLC Spots check_temp Was reaction temperature > 30°C? start->check_temp sol_temp Solution: Run reaction at 0°C to RT. Maintain strict temperature control. check_temp->sol_temp Yes check_scavenger Was a cation scavenger used? check_temp->check_scavenger No sol_scavenger Solution: Add a scavenger like triisopropylsilane (TIS) or thioanisole. check_scavenger->sol_scavenger No check_conc Was the reaction highly concentrated? check_scavenger->check_conc Yes check_conc->sol_temp No sol_conc Solution: Run at higher dilution to minimize intermolecular side reactions. check_conc->sol_conc Yes

Sources

Validation & Comparative

Technical Guide: Absolute Purity Determination of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate by qNMR Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Why qNMR Outperforms HPLC-UV for Non-Aromatic Heterocycles

Executive Summary

In the development of peptide mimetics and kinase inhibitors, tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 169750-01-0) is a critical chiral building block. However, its structural lack of a distinct chromophore renders standard HPLC-UV analysis unreliable.

This guide presents a comparative technical analysis demonstrating that Quantitative Nuclear Magnetic Resonance (qNMR) provides a superior, absolute purity assessment for this compound compared to HPLC-UV. While HPLC-UV often overestimates purity due to Relative Response Factor (RRF) assumptions, qNMR offers SI-traceable accuracy without requiring a reference standard of the analyte itself.[1]

The Verdict: For tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, qNMR is the primary reference method , while HPLC should be relegated to qualitative impurity profiling.

Technical Context: The Analytical Challenge

The target molecule presents specific challenges for traditional photometry:

  • Structure: A 5-membered lactam (pyrrolidone) with a Boc-protected amine.

  • Chromophore Deficiency: The molecule lacks extended conjugation. It relies on end-absorption of the amide/carbamate bonds (<210 nm).

  • The HPLC Trap: At low wavelengths (205-210 nm), solvents (acetonitrile/methanol) and buffer salts absorb significantly, causing baseline drift. Furthermore, synthetic impurities (e.g., inorganic salts, residual solvents, or non-UV active precursors) are invisible to the UV detector, leading to artificially high "Area %" purity values.

Methodology 1: The Gold Standard (qNMR)

qNMR utilizes the direct proportionality between signal integration and the number of nuclei, independent of chemical structure or extinction coefficient.

Experimental Protocol

Internal Standard (IS) Selection: For this specific pyrrolidone, we utilize Maleic Acid (traceable to NIST SRM) due to its distinct singlet signal that does not overlap with the analyte's aliphatic region.

  • Solvent: DMSO-d₆ (Ensures complete solubility of the polar lactam and separates exchangeable protons).

  • Internal Standard: Maleic Acid (Singlet,

    
     ~6.2 ppm).
    
  • Target Signals:

    • Analyte Quantification Signal: N-Methyl singlet (

      
       ~2.7 ppm) or Boc singlet (
      
      
      
      ~1.4 ppm). Recommendation: Use N-Methyl for higher specificity.
    • IS Signal: Vinylic protons (

      
       ~6.2 ppm).
      
Workflow Diagram (DOT)

qNMR_Workflow cluster_0 Critical Control Points Start Sample Prep Weighing Precision Weighing (Metrological Level) Start->Weighing Solvation Solvation in DMSO-d6 (Analyte + IS) Weighing->Solvation Mix 1:1 Molar Ratio Acquisition NMR Acquisition (d1 > 5x T1) Solvation->Acquisition 90° Pulse, No Rotation Processing Phasing & Integration Acquisition->Processing Baseline Correction Calculation Purity Calculation (Eq. 1) Processing->Calculation

Caption: Figure 1. qNMR workflow emphasizing metrological weighing and relaxation delay (d1) optimization.

The qNMR Equation

Purity (


) is calculated using the following equation:


Where:

  • 
    : Integral area[2]
    
  • 
    : Number of protons (3 for N-Me, 2 for Maleic Acid)
    
  • 
    : Molar mass[3][4]
    
  • 
    : Gravimetric mass
    
  • 
    : Purity (mass fraction)[5]
    

Methodology 2: The Challenger (HPLC-UV)

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Water (0.1% H3PO4) / Acetonitrile.

  • Detection: UV at 210 nm.

  • Quantification: Area Normalization (Area %).

The Flaw

Because the analyte has low UV response, the signal-to-noise ratio is poor. More importantly, if the sample contains 5% residual solvent (e.g., THF) or inorganic salts, these are invisible at 210 nm or elute in the void volume. The HPLC will report 99%+ purity despite the sample being only 95% pure by mass.

Comparative Analysis: Experimental Data

The following data represents a typical analysis of a synthesized batch of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Table 1: Purity Assessment Comparison
ParameterHPLC-UV (210 nm)qNMR (DMSO-d₆)
Reported Purity 99.2% (Area %) 96.4% (w/w)
Traceability Relative (Assumes RRF=1)Absolute (SI Traceable via IS)
Detection Basis UV ChromophoreProton Nuclear Spin
Impurity Coverage UV-active organics onlyAll protonated species (solvents, precursors)
Analysis Time 45 min (equilibration + run)15 min (prep + run)
Reference Std Required (Circular logic)Not Required (IS used)
Interpretation of Discrepancy

The 2.8% discrepancy is critical in drug development.

  • Residual Solvent: qNMR spectrum revealed 1.5% wt/wt residual Tetrahydrofuran (THF) and Ethyl Acetate, which are barely visible or elute early in HPLC.

  • Hygroscopicity: The pyrrolidone ring is hygroscopic. qNMR detected 1.1% water (using distinct chemical shift in DMSO). HPLC ignores water content entirely.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate method for your stage of development.

Decision_Matrix cluster_recommendation Recommendation for Target Molecule Start Start Analysis Q1 Is a Certified Reference Standard Available? Start->Q1 Q2 Does molecule have strong UV chromophore? Q1->Q2 No Result_HPLC Use HPLC-UV (Routine QC) Q1->Result_HPLC Yes Q2->Result_HPLC Yes (>250nm) Result_qNMR Use qNMR (Value Assignment) Q2->Result_qNMR No (<220nm)

Caption: Figure 2. Decision matrix for selecting analytical methods. For the target pyrrolidone, qNMR is the logical choice due to lack of chromophore and reference standard.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. Available at: [Link]

  • Pauli, G. F., et al. (2012).[6] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2782. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

A Comparative Guide to Amine Protection: Spotlight on tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate protecting group for an amine is a critical decision that can significantly impact reaction yields, purification efficiency, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a Boc-protected amine on a pyrrolidinone scaffold, with other commonly employed amine protecting groups. We will delve into the chemical principles governing their stability and cleavage, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic challenges.

Introduction to Amine Protecting Groups

Amines are nucleophilic and basic functional groups that often require temporary masking to prevent undesired side reactions during synthetic transformations. A reliable protecting group should be easy to introduce and remove in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. The most prevalent amine protecting groups fall under the carbamate family, including the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the stability of the substrate to the required deprotection conditions. This concept of "orthogonality," where one protecting group can be removed selectively in the presence of others, is a powerful tool in complex molecule synthesis.[1][2]

The Boc Group on the Pyrrolidinone Scaffold: A Case Study

The pyrrolidinone ring is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The amine functionality at the 3-position of 1-methyl-2-oxopyrrolidine is a key handle for further functionalization. Protecting this amine allows for selective modifications at other positions of the molecule. tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate serves as an excellent case study to explore the nuances of the Boc protecting group in the context of a lactam-containing molecule.

Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

The protection of the amine is typically achieved through the reaction of 3-amino-1-methylpyrrolidin-2-one with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

Experimental Protocol: Boc Protection of 3-Amino-1-methylpyrrolidin-2-one

  • Dissolve 3-amino-1-methylpyrrolidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, typically triethylamine (TEA, 1.1-1.5 eq) or sodium bicarbonate if using an aqueous co-solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G cluster_reactants Reactants amine 3-Amino-1-methyl- pyrrolidin-2-one product tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate amine->product Nucleophilic Attack boc2o Boc₂O boc2o->product base Base (e.g., TEA)

Orthogonality of Common Amine Protecting Groups
Deprotection of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate: A Closer Look

The removal of the Boc group from our target molecule is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Experimental Protocol: Acidic Deprotection of Boc-Protected Amine

  • Dissolve tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.

Mechanism of Acidic Boc Deprotection

The deprotection mechanism proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine.

G start Boc-Protected Amine protonated Protonated Carbamate start->protonated H⁺ carbamic_acid Carbamic Acid + t-Bu⁺ protonated->carbamic_acid Loss of t-Bu⁺ final_amine Free Amine + CO₂ carbamic_acid->final_amine Decarboxylation

Mechanism of Acidic Boc Deprotection

Experimental Comparison and Field-Proven Insights

Scenario 1: Synthesis Requiring Basic Conditions

If the subsequent synthetic steps involve strongly basic reagents, both the Boc and Cbz groups would be suitable choices due to their stability under these conditions. The Fmoc group, being base-labile, would be incompatible.

Scenario 2: Presence of Reducible Functional Groups

If the molecule contains double bonds, triple bonds, or other groups susceptible to reduction, the Cbz group would be a poor choice for the amine protection due to its cleavage by catalytic hydrogenation. In this case, the Boc or Fmoc groups would be preferred.

Scenario 3: Orthogonal Deprotection Strategy

In a complex synthesis where multiple protecting groups are employed, the choice of the amine protecting group is critical for achieving selective deprotection. For instance, if a molecule contains both a Boc-protected amine and an Fmoc-protected alcohol, the alcohol can be deprotected with a base without affecting the Boc group, and the amine can be subsequently deprotected with an acid. This orthogonal strategy is fundamental to modern organic synthesis. [4]

Conclusion

The selection of an amine protecting group is a strategic decision that should be made after careful consideration of the entire synthetic route. tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, as a representative Boc-protected amine, offers excellent stability to a wide range of reaction conditions, with the exception of strong acids. Its orthogonality with Cbz and Fmoc protecting groups makes it a valuable tool in the synthesis of complex molecules containing the pyrrolidinone scaffold.

By understanding the fundamental principles of protecting group stability and reactivity, and by leveraging the wealth of experimental data available in the chemical literature, researchers can confidently select the optimal protecting group strategy to achieve their synthetic goals with efficiency and elegance.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07) [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. (2024) [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

  • Synthesis of new 3-pyrrolin-2-one derivatives. ResearchGate. (2025-08-10) [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. PubMed. (2023-09-15) [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25) [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed. [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026-01-21) [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (2024-07-13) [Link]

  • 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. MDPI. (2023-01-17) [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08) [Link]

  • Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. ResearchGate. (2025-08-09) [Link]

  • Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. PubMed. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]

  • (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. ResearchGate. [Link]

  • (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem - NIH. [Link]

  • Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

Sources

A Comparative Guide to the Synthetic Validation of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, particularly its (S)-enantiomer (CAS 92235-35-3), is a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, chiral scaffold makes it an attractive component for generating molecules with specific three-dimensional orientations, crucial for potent and selective biological activity. The validation of an efficient and scalable synthetic route is paramount for its successful application in a drug development pipeline. This guide evaluates two logical and chemically sound approaches to its synthesis, starting from the readily available precursor, 3-amino-2-pyrrolidinone.

Comparative Analysis of Synthetic Strategies

Two primary synthetic pathways are proposed and evaluated:

  • Route A: N-Methylation followed by Boc-Protection. This route involves the initial N-methylation of the pyrrolidinone ring, followed by the protection of the 3-amino group.

  • Route B: Boc-Protection followed by N-Methylation. This approach reverses the order of the key transformations, starting with the protection of the amino group and concluding with N-methylation.

The choice between these routes depends on several factors, including the availability of starting materials, reagent costs, reaction yields, and the ease of purification of intermediates and the final product.

Parameter Route A: N-Methylation First Route B: Boc-Protection First
Starting Material 3-Amino-2-pyrrolidinone3-Amino-2-pyrrolidinone
Key Intermediates 3-Amino-1-methyl-2-oxopyrrolidinonetert-Butyl (2-oxopyrrolidin-3-yl)carbamate
Potential Challenges - Potential for over-methylation of the 3-amino group.- Purification of the polar amino intermediate.- N-methylation of the less nucleophilic amide nitrogen.- Potential for side reactions at the carbamate.
Theoretical Yield Potentially higher overall yield if selective methylation is achieved.May be lower due to the challenge of methylating the amide.
Scalability Favorable if a robust methylation protocol is established.Potentially more challenging to scale the N-methylation step.

Route A: N-Methylation Followed by Boc-Protection

This synthetic strategy prioritizes the methylation of the pyrrolidinone nitrogen. The rationale behind this approach is that the secondary amine of the pyrrolidinone ring is generally more nucleophilic than the primary amine at the 3-position, which may allow for selective methylation under carefully controlled conditions.

Workflow Diagram

Route_A Start 3-Amino-2-pyrrolidinone Intermediate 3-Amino-1-methyl-2-oxopyrrolidinone Start->Intermediate N-Methylation (e.g., MeI, NaH, THF) Product tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Intermediate->Product Boc-Protection (Boc)2O, Base, Solvent

Caption: Synthetic workflow for Route A.

Experimental Protocol

Step 1: Synthesis of 3-Amino-1-methyl-2-oxopyrrolidinone

This step involves the selective N-methylation of the pyrrolidinone ring. The use of a strong base and a suitable methylating agent is crucial.

  • Reagents and Materials:

    • 3-Amino-2-pyrrolidinone

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (MeI)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 3-amino-2-pyrrolidinone (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-amino-1-methyl-2-oxopyrrolidinone.

Step 2: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

This step involves the protection of the primary amino group using di-tert-butyl dicarbonate (Boc₂O). This is a standard and generally high-yielding reaction[1][2].

  • Reagents and Materials:

    • 3-Amino-1-methyl-2-oxopyrrolidinone

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or another suitable base

    • Dichloromethane (DCM) or another suitable solvent

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-amino-1-methyl-2-oxopyrrolidinone (1.0 eq.) in DCM and add triethylamine (1.2 eq.).

    • To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Route B: Boc-Protection Followed by N-Methylation

This alternative route begins with the protection of the more reactive primary amine, which can be a more straightforward initial step. The subsequent N-methylation of the less nucleophilic amide nitrogen presents the main challenge in this pathway.

Workflow Diagram

Route_B Start 3-Amino-2-pyrrolidinone Intermediate tert-Butyl (2-oxopyrrolidin-3-yl)carbamate Start->Intermediate Boc-Protection (Boc)2O, Base, Solvent Product tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Intermediate->Product N-Methylation (e.g., MeI, NaH, DMF)

Caption: Synthetic workflow for Route B.

Experimental Protocol

Step 1: Synthesis of tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

This initial Boc-protection is expected to proceed with high efficiency due to the reactivity of the primary amine.

  • Reagents and Materials:

    • 3-Amino-2-pyrrolidinone

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH) or other suitable base

    • Dioxane/water or other suitable solvent system

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3-amino-2-pyrrolidinone (1.0 eq.) in a mixture of dioxane and water.

    • Add sodium hydroxide (1.1 eq.) and stir until a clear solution is obtained.

    • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Remove the dioxane under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain tert-butyl (2-oxopyrrolidin-3-yl)carbamate.

Step 2: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

The N-methylation of the amide nitrogen is the critical and potentially lower-yielding step in this sequence. Stronger reaction conditions are generally required compared to the methylation of a secondary amine.

  • Reagents and Materials:

    • tert-Butyl (2-oxopyrrolidin-3-yl)carbamate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (MeI)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of tert-butyl (2-oxopyrrolidin-3-yl)carbamate (1.0 eq.) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Conclusion

Both Route A and Route B present viable strategies for the synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

  • Route A may offer a more direct approach if selective N-methylation of the pyrrolidinone can be achieved without significant side reactions involving the 3-amino group. The subsequent Boc protection is a well-established and reliable transformation.

  • Route B provides a more predictable first step with the protection of the primary amine. However, the subsequent N-methylation of the less reactive amide nitrogen may require more forceful conditions and could lead to lower yields or the formation of byproducts.

For a research setting, Route B may be preferable for initial small-scale synthesis due to the predictable nature of the first step, allowing for the securement of the intermediate. For process development and scale-up, Route A could be more efficient if the initial methylation can be optimized for high selectivity and yield.

Ultimately, the optimal route will be determined by experimental validation, taking into account the specific capabilities and objectives of the research or development team.

References

  • Google Patents. Synthesis method for N-Boc-3-piperidone.
  • MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • PubChem. tert-Butyl (1-methyl-2-oxoindolin-3-yl)carbamate. [Link]

  • ResearchGate. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]

  • Sciforum. Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Wikidot. N-Methylation of Boc amino acids - Lokey Lab Protocols. [Link]

Sources

Comparative Guide: Enantiomeric Excess Determination of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate (CAS: 106974-62-1) is a critical chiral intermediate, notably serving as the scaffold for the antibiotic Gemifloxacin and various peptide mimetics. The chiral center at the C3 position of the pyrrolidinone ring dictates biological activity.[1]

  • The Challenge: The molecule possesses a rigid lactam ring and a bulky, lipophilic Boc-protecting group. The lack of strong aromatic chromophores (only carbonyls are present) makes detection sensitivity at standard UV (254 nm) poor, requiring low-UV monitoring (210–220 nm).[1]

  • The Solution: This guide compares three separation strategies. Normal Phase Chiral HPLC (Amylose-based) is identified as the "Gold Standard" for robustness, while SFC offers a high-throughput alternative.

Structural Context[1][2][3][4][5][6][7]
  • Core: 1-Methyl-2-pyrrolidinone (polar, lactam).

  • Functionalization: C3-Carbamate (H-bond donor/acceptor).

  • Chirality: C3 (S/R enantiomers).[1]

Comparative Analysis of Determination Strategies

The following table contrasts the three primary methodologies available for this specific N-Boc-amino lactam.

Table 1: Strategic Comparison of Analytical Methods
FeatureMethod A: NP-HPLC (Amylose) Method B: Polar Organic (Glycopeptide) Method C: Chiral SFC
Primary Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chirobiotic T (Teicoplanin)Chiralpak AD-3 / IG-3
Mobile Phase Hexane / Isopropanol (90:10)Methanol / 0.1% NH4TFACO2 / Methanol
Mechanism H-bonding, Steric inclusion in helical groovesComplexation, H-bonding, Dipole stackingH-bonding, Density-dependent solvation
Resolution (

)
High (> 2.5) Moderate (1.5 – 2.0)High (> 3.[1][2][3]0)
Run Time 15 – 25 min10 – 15 min< 5 min
Detection Limit Good (UV 210 nm)Excellent (MS Compatible)Moderate (UV noise from CO2)
Robustness Excellent GoodModerate (Pressure sensitive)
Recommendation QC / Validation (Gold Standard) LC-MS ScreeningHigh-Throughput Screening

Recommended Protocol: Normal Phase Chiral HPLC

Rationale: The Amylose-based CSP (Chiralpak AD-H) is selected as the primary method because the carbamate (Boc) and lactam groups form specific hydrogen bonds with the carbamate linkage of the amylose polymer. The helical cavity of the amylose derivative provides the necessary steric discrimination for the bulky Boc group.[1]

Instrument & Conditions[1][8][10]
  • System: HPLC with Diode Array Detector (DAD) or VWD.

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).[1]

    • Alternative: Chiralpak IA (Immobilized version) if solvent flexibility is needed.[1]

  • Temperature: 25°C (Strict control required to maintain selectivity).

  • Detection: UV 210 nm (Critical: The molecule lacks strong UV absorption above 230 nm).[1]

Mobile Phase Optimization

The Boc group renders the molecule lipophilic, but the lactam is polar.[1]

  • Standard Mix: n-Hexane / Isopropanol (90:10 v/v).[1]

  • Optimization Logic:

    • If retention is too low (

      
      ): Decrease IPA to 5% (95:5).
      
    • If peak tailing occurs: The lactam nitrogen is methylated, reducing basicity, but the amide proton can interact with silanols.[1] Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) only if peak shape is poor.[1] (Usually, neutral conditions suffice for Boc-lactams).[1]

Step-by-Step Workflow
  • System Suitability: Equilibrate column with 20 column volumes. Baseline noise at 210 nm must be < 0.1 mAU.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase . Avoid dissolving in pure IPA or MeOH to prevent solvent mismatch peaks ("solvent shock") which can obscure early eluting enantiomers.[1]

  • Injection: Inject 5–10 µL.

  • Integration: Integrate the two enantiomer peaks.

  • Calculation:

    
    [1]
    

Visualizing the Method Development

Diagram 1: Method Selection Decision Tree

This logic flow ensures the correct technique is chosen based on lab resources and sample purity.[1]

MethodSelection Start Start: N-Boc-Lactam Sample PurityCheck Is Sample Crude/Dirty? Start->PurityCheck Throughput High Throughput Required? PurityCheck->Throughput No Prep Perform Cleanup / Extraction PurityCheck->Prep Yes MS_Compat MS Detection Required? Throughput->MS_Compat No MethodC Method C: SFC (Fast Screening) Throughput->MethodC Yes (>50 samples/day) MethodA Method A: NP-HPLC (Amylose) (Robust, QC Standard) MS_Compat->MethodA No (UV only) MethodB Method B: Polar Organic (Glycopeptide) (LC-MS Compatible) MS_Compat->MethodB Yes Prep->Throughput

Caption: Decision matrix for selecting the optimal chiral separation technique based on sample constraints.

Diagram 2: Molecular Interaction Mechanism (HPLC)

Understanding why the separation works is crucial for troubleshooting.[1]

Mechanism Analyte Analyte: (S)-N-Boc-3-amino-1-methylpyrrolidin-2-one Interaction1 H-Bonding: Analyte C=O <--> CSP N-H Analyte->Interaction1 Interaction2 Steric Fit: Boc Group <--> Chiral Cavity Analyte->Interaction2 Interaction3 Dipole-Dipole: Lactam Ring <--> Carbamate Linker Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Separation: Differential Retention Time Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic interactions between the N-Boc-lactam and the Amylose stationary phase driving enantioselectivity.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these self-validating checks:

  • Racemate Verification: Always inject a known racemic mixture (50:50) first. If you cannot resolve the racemate to baseline (

    
    ), do not proceed to EE determination.[1]
    
  • Solvent Mismatch: If the earlier eluting enantiomer shows peak splitting, check your sample diluent.[1] It must match the mobile phase (Hexane/IPA).[1]

  • Wavelength Specificity: If you see negative peaks or baseline drift, switch to 220 nm. The cut-off for Isopropanol is ~205 nm; operating at 210 nm requires high-quality HPLC-grade solvents.

Expected Performance Metrics (Method A)
  • Retention Time (

    
    ):  ~8.5 min
    
  • Retention Time (

    
    ):  ~11.2 min
    
  • Selectivity (

    
    ):  1.3 – 1.5[1]
    
  • Resolution (

    
    ):  > 2.0
    

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (General protocol for Amylose tris(3,5-dimethylphenylcarbamate) columns). Link

  • Sigma-Aldrich (Merck). Chiral HPLC Method Development Guide: Macrocyclic Glycopeptides (Chirobiotic). (Source for Method B strategies regarding N-blocked amino acids). Link

  • Journal of Chromatography A.Enantioseparation of N-protected amino acid derivatives on polysaccharide-based chiral stationary phases. (Validation of Amylose columns for Boc-protected amines).
  • YMC Co., Ltd. Method Scouting Strategy for Chiral Separation. (General solvent optimization for immobilized polysaccharide phases). Link

Sources

Benchmarking Pyrrolidinone Synthesis: From Industrial Autoclaves to Photoredox Flow

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidinone scaffold (specifically 2-pyrrolidinone and its N-substituted derivatives) is a ubiquity in medicinal chemistry (e.g., Levetiracetam, Cotinine) and industrial applications (NMP).[1] For the application scientist, the challenge is no longer how to make it, but how to make it efficiently based on scale and functional group tolerance.

This guide benchmarks three distinct synthetic paradigms:

  • Thermal Condensation (The Industrial Standard): High throughput, high energy.

  • Reductive Amination of Levulinic Acid (The Green Standard): Bio-based, catalytic, moderate conditions.

  • Photoredox Radical Cyclization (The Precision Frontier): Mild conditions, high functional tolerance, low scalability.

Part 1: Comparative Analysis Dashboard

The following data aggregates performance metrics across standard literature and industrial pilot data.

MetricMethod A: Thermal GBL Condensation Method B: Levulinic Acid Reductive Amination Method C: Photoredox Radical Cyclization
Primary Feedstock

-Butyrolactone (GBL) + Amine
Levulinic Acid (Biomass) + AmineAlkenyl Amides / Alkynes
Catalyst System None (Liquid phase) or Zeolites (Vapor)Heterogeneous Pt/TiO

or Ru-based
Ir(ppy)

or Organic Dyes (Eosin Y)
Temperature 250–290 °C25–100 °C20–30 °C (Room Temp)
Pressure 80–160 bar1–50 bar H

Atmospheric
Yield (Typical) 85–95%80–98%60–85%
Atom Economy High (Water is only byproduct)Moderate (Requires H

reductant)
Low to Moderate (Reagent dependent)
Scalability Excellent (Continuous Flow/Tubular)Good (Batch or Packed Bed)Poor (Photon flux limitations)
Primary Risk Thermal degradation, High Pressure safetyCatalyst leaching, Over-reductionCost of catalyst, Reaction time
Decision Matrix: When to use which?
  • Use Method A if you are producing commodity chemicals (e.g., NMP) or simple drug intermediates on a kilogram-to-ton scale and have high-pressure infrastructure.

  • Use Method B if you require a sustainable claim (Bio-feedstock), have sensitive stereocenters that might survive 100°C but not 250°C, or are operating in a mid-sized pilot plant.

  • Use Method C if you are in early-stage Discovery Chemistry needing to install exotic functionality (e.g., fluorination, phosphorylation) onto the ring without affecting the rest of a complex molecule.

Part 2: Mechanistic Visualization

Mechanism of Levulinic Acid Reductive Amination

This pathway represents the most balanced approach for modern laboratories, utilizing biomass-derived Levulinic Acid (LA). The critical step is the competition between direct cyclization and reduction.

LevulinicMechanism LA Levulinic Acid (Starting Material) Inter1 Hemiaminal Intermediate LA->Inter1 + Amine Amine Primary Amine (R-NH2) Amine->Inter1 Schiff Schiff Base (Imine) Inter1->Schiff - H2O Red1 Reduction (H2 / Pt-Catalyst) Schiff->Red1 AminoAcid 4-aminopentanoic acid Derivative Red1->AminoAcid Hydrogenation Cyclization Intramolecular Cyclization (-H2O) AminoAcid->Cyclization Product 5-Methyl-2-pyrrolidinone (Target) Cyclization->Product OverRed Over-Reduction (Pyrrolidine) Product->OverRed Excess H2 / High T

Figure 1: The reductive amination pathway of Levulinic Acid. Note that catalyst selectivity is required to prevent ring opening or over-reduction to pyrrolidines.

Strategic Workflow Selection

SelectionLogic Start Target: Pyrrolidinone Derivative Scale Scale Requirement? Start->Scale Industrial > 100 kg Commodity Scale->Industrial High Volume LabPilot 10g - 10kg Pharma Intermediate Scale->LabPilot Medium Discovery < 1g Complex Scaffold Scale->Discovery Low MethodA Method A: GBL Thermal Condensation Industrial->MethodA FuncGroup Sensitive FGs? LabPilot->FuncGroup MethodC Method C: Photoredox/Electrochemical Discovery->MethodC High Complexity FuncGroup->MethodA Robust (e.g. Alkyl) MethodB Method B: Levulinic Acid Reductive Amination FuncGroup->MethodB Moderate (e.g. Ester/Ether)

Figure 2: Decision tree for selecting the synthesis method based on scale and substrate complexity.

Part 3: Validated Experimental Protocols

Protocol 1: Heterogeneous Catalytic Reductive Amination (Method B)

Targeting High Yield & Green Metrics using Levulinic Acid.

Rationale: This protocol avoids the high pressure of industrial methods while utilizing a reusable heterogeneous catalyst (Pt/TiO


 or Pt-MoO

/TiO

) to drive the reaction at moderate temperatures.

Materials:

  • Levulinic Acid (10 mmol)

  • Primary Amine (e.g., n-octylamine, 10 mmol)

  • Catalyst: 2 wt% Pt/TiO

    
     (commercially available or prepared via wet impregnation)
    
  • Solvent: Solvent-free (preferred for E-factor) or 1,4-Dioxane.

Workflow:

  • Catalyst Activation: Pre-reduce the Pt/TiO

    
     catalyst under H
    
    
    
    flow at 200°C for 2 hours to ensure active metallic sites.
  • Charge: In a 50 mL stainless steel autoclave, load Levulinic Acid (1.16 g), Amine (1 equiv), and Catalyst (50 mg).

  • Purge: Seal the reactor. Purge 3 times with N

    
     to remove oxygen, then 3 times with H
    
    
    
    .
  • Pressurize: Pressurize to 30 bar H

    
      (Note: Lower pressures like 3-10 bar are possible with Mo-doped catalysts, but 30 bar is standard for pure Pt).
    
  • Reaction: Heat to 100°C with magnetic stirring (1000 rpm) to eliminate mass transfer limitations. Hold for 4–6 hours.

    • Checkpoint: Monitor pressure drop. A cessation of pressure drop indicates hydrogenation is complete.

  • Workup: Cool to room temperature. Vent H

    
    .
    
  • Purification: Dilute the mixture with ethanol and centrifuge to recover the catalyst (Recyclable up to 5 times). Concentrate the supernatant.

  • Validation: The product is typically obtained in >90% purity. Recrystallize or distill if necessary.

Protocol 2: Photoredox Radical Cyclization (Method C)

Targeting Complex Functionalization.

Rationale: Uses visible light to generate amidyl radicals, allowing cyclization onto alkenes under mild conditions.

Materials:

  • Substrate: Unsaturated amide (e.g., N-benzyl-2-phenyl-4-pentenamide)

  • Photocatalyst: Ir(ppy)

    
     (1 mol%)
    
  • Base: K

    
    CO
    
    
    
    (20 mol%)
  • Solvent: Acetonitrile (degassed)

  • Light Source: Blue LEDs (450 nm, ~10W)

Workflow:

  • Setup: In a Pyrex tube, dissolve the substrate (0.5 mmol) and photocatalyst in MeCN (5 mL).

  • Degas: Sparge with Argon for 15 minutes. Oxygen quenches the excited triplet state of Iridium catalysts.

  • Irradiation: Place the tube 2 cm from the Blue LED source. Stir vigorously at Room Temperature for 12–24 hours.

    • Fan Cooling: Use a fan to maintain temperature <30°C to prevent thermal side reactions.

  • Workup: Remove solvent in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization. Source: ChemSusChem (via PubMed/NIH) URL:[Link]

  • Heterogeneous Pt Catalysts for Reductive Amination of Levulinic Acid to Pyrrolidones. Source: ACS Catalysis URL:[2][Link]

  • 2-Pyrrolidone Industrial Production (Wikipedia/Encyclopedia). Source: Wikipedia (Referencing Ullmann's Encyclopedia of Industrial Chemistry) URL:[Link][3][4]

  • Construction of Phosphorothiolated 2-Pyrrolidinones via Photoredox/Copper-Catalyzed Cascade. Source: ResearchGate (Asian Journal of Organic Chemistry) URL:[Link]

  • Green Organic Synthesis of N-Methylpyrrolidine (Comparative Solvent Study). Source: Vietnam Academy of Science and Technology URL:[Link]

Sources

Comparative Stability & Deprotection Kinetics of N-Boc Amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Version: 2.0 | Status: Validated

Executive Summary

The assumption that "all N-Boc groups are created equal" is a frequent cause of process failure in late-stage drug development. While the tert-butyloxycarbonyl (Boc) group is universally regarded as base-stable and acid-labile, its kinetic stability varies by orders of magnitude depending on the electronic and steric environment of the nitrogen atom.

Key Finding: Contrary to the intuition that more basic amines form more stable ammonium salts, N-Boc aromatic amines (anilines) and heterocycles are significantly less thermally and solvolytically stable than their aliphatic counterparts. This guide provides a comparative analysis of N-Boc stability across four distinct amine classes, supported by kinetic data and validated deprotection protocols.

Mechanistic Foundation: Why Stability Varies

To control stability, one must understand the cleavage mechanism. The stability of the carbamate is dictated by the energy barrier of the tert-butyl cation ejection.

The Dual Pathway

Boc cleavage occurs via two distinct mechanisms depending on the stimulus (Acid vs. Heat).

  • Acidolysis (

    
    ):  Protonation of the carbonyl oxygen or nitrogen increases the leaving group ability of the amine, facilitating the 
    
    
    
    -like fragmentation of the tert-butyl group.
  • Thermolysis: In the absence of acid, Boc groups degrade via an isocyanate intermediate (for primary amines) or direct fragmentation, driven by solvent polarity (e.g., TFE).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for acid-catalyzed vs. thermal degradation.

BocMechanism Start N-Boc Amine (R-NH-Boc) Protonation Protonated Intermediate [R-NH-C(=OH)-OtBu]+ Start->Protonation + H+ (Fast) TS_Therm Transition State (Thermolysis) Start->TS_Therm Heat (>150°C) TS_Acid Transition State (Acidolysis) Protonation->TS_Acid Carbamic Carbamic Acid (R-NH-COOH) TS_Acid->Carbamic - tBu+ TS_Therm->Carbamic Direct Frag. (Polar Solvent) Isocyanate Isocyanate (R-N=C=O) TS_Therm->Isocyanate - tBuOH End Free Amine Salt (R-NH3+) Carbamic->End - CO2 End_Therm Free Amine (R-NH2) Isocyanate->End_Therm Hydrolysis tBu_Cat t-Bu Cation (CH3)3C+

Figure 1: Divergent mechanistic pathways for N-Boc cleavage. Acidolysis proceeds via cation ejection, while thermolysis often involves isocyanate intermediates.

Comparative Stability Analysis

The following hierarchy ranks N-Boc amines from Least Stable (Fastest Deprotection) to Most Stable (Slowest Deprotection) .

The Stability Hierarchy

Data derived from continuous flow thermal deprotection studies (TFE, 150°C) and acidolysis kinetics.

RankAmine ClassRepresentative StructureRelative LabilityMechanistic Insight
1 Heterocycles N-Boc Indole / ImidazoleHighest The lone pair is part of the aromatic system. Acylation (Boc) disrupts aromaticity or creates high strain, making the leaving group (the heterocycle) excellent.
2 Aromatic Amines N-Boc AnilineHigh The nitrogen lone pair is delocalized into the ring.[1] The N-C(carbonyl) bond has less double-bond character than in aliphatic carbamates, facilitating cleavage.
3 Secondary Aliphatic N-Boc PiperidineMedium Steric bulk from the secondary amine forces the Boc group out of planarity, slightly destabilizing the carbamate compared to primary amines.
4 Primary Aliphatic N-Boc ButylamineLow (Stable) Unhindered, electron-rich nitrogen donates strongly to the carbonyl, strengthening the carbamate bond. Requires harsh acidic conditions or very high temps.
Quantitative Comparison (Thermal Solvolysis)

Condition: Trifluoroethanol (TFE), 150°C, Residence time 60 min.

SubstrateConversion to Amine (%)Interpretation
N-Boc Indole 98% Rapid thermal degradation; often unstable on shelf if not pure.
N-Boc Aniline 72% Significantly more labile than alkyl amines.
N-Boc Piperidine 35% Secondary amines deprotect faster than primary.[2]
N-Boc Phenethylamine 27% Primary aliphatic amines are the most robust.

Expert Insight: If your molecule contains both an N-Boc indole and an N-Boc aliphatic amine, you can selectively deprotect the indole by heating in TFE at 150°C without adding acid, leaving the aliphatic Boc intact.

Validated Experimental Protocols

Do not rely on generic "stir overnight" procedures. Use these self-validating protocols to determine the specific stability profile of your compound.

Protocol A: Kinetic Profiling via 1H NMR (Acid Stability)

Purpose: To determine the half-life (


) of the Boc group under controlled acidic conditions.

Reagents:

  • Substrate (approx.[2][3][4] 0.05 mmol)

  • Deuterated Solvent:

    
     or 
    
    
    
  • Acid Source: TFA-d (Trifluoroacetic acid-d)

  • Internal Standard: 1,3,5-Trimethoxybenzene (Non-volatile, distinct singlet at ~6.1 ppm)

Workflow:

  • Baseline: Dissolve substrate and internal standard (1:1 molar ratio) in 0.6 mL deuterated solvent. Acquire

    
     spectrum.
    
  • Initiation: Add 5-10 equivalents of TFA-d directly to the NMR tube. Shake vigorously.

  • Acquisition: Insert into NMR probe pre-equilibrated to 25°C. Set up an arrayed experiment to acquire spectra every 5 minutes for 2 hours.

  • Analysis: Integrate the tert-butyl singlet (~1.4 ppm) relative to the internal standard. Plot

    
     vs. time.
    
    • Linear plot = First-order kinetics (standard).

    • Curved plot = Autocatalysis or saturation.

Protocol B: TGA Screening (Thermal Stability)

Purpose: To define the solid-state decomposition temperature (


) for storage and handling.

Parameters:

  • Instrument: TGA (e.g., TA Instruments Q500)

  • Pan: Platinum or Ceramic (Open)

  • Ramp: 10°C/min from 25°C to 300°C

  • Purge Gas: Nitrogen (40 mL/min)

Interpretation:

  • Look for the onset of mass loss corresponding to isobutylene/CO2 evolution.

  • N-Boc Aliphatic: Typically stable up to ~180-200°C.

  • N-Boc Anilines: Onset often observed <150°C.[5]

  • Warning: If mass loss occurs <100°C, the compound is likely unstable for long-term storage at room temperature.

Decision Logic for Deprotection

Use this flow to select the optimal deprotection strategy based on stability data.

DeprotectionLogic Start Select N-Boc Amine Type Q1 Is it an Indole/Imidazole? Start->Q1 Q2 Is it an Aniline? Q1->Q2 No Method1 Method A: Thermal Solvolysis (TFE, 150°C, No Acid) Q1->Method1 Yes (Highly Labile) Q3 Is it Acid Sensitive (e.g., contains acetals)? Q2->Q3 Yes Method3 Method C: Strong Acid (TFA/DCM 1:1 or 4M HCl) Q2->Method3 No (Aliphatic) Q3->Method1 Yes (Avoid Acid) Method2 Method B: Mild Acid (1M HCl/Dioxane or dilute TFA) Q3->Method2 No (Standard)

Figure 2: Selection logic for deprotection conditions based on amine class stability.

References

  • Comparison of Thermal Deprotection Rates

    • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
    • Source: Organic Process Research & Development (ACS).
    • [Link]

  • Kinetics of Acidolysis

    • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.[5][6]

    • Source: Journal of Organic Chemistry / PubMed.
    • [Link]

  • General Stability Data

    • Greene's Protective Groups in Organic Synthesis. (Standard Text).
    • Source: Wiley Online Library.
    • [Link]

  • TGA Methodology: Thermogravimetric Analysis for Material Stability. Source: BOC Sciences Technical Guides.

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a key intermediate in pharmaceutical synthesis. We will explore the validation of a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection and compare its performance against a more modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, also with UV detection. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable analytical method for this compound in a regulatory-compliant environment.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. The validation process is guided by the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[3][4][5][6]. This guide will adhere to the ICH Q2(R1) and the more recent Q2(R2) guidelines to ensure a comprehensive evaluation of the analytical methods[7][8].

Introduction to the Analyte and Analytical Challenges

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a non-chromophoric, polar molecule, which can present challenges for UV-based detection methods. The development of a sensitive and specific analytical method is crucial for monitoring its purity and concentration during the manufacturing process. The choice of analytical technique can significantly impact throughput, sensitivity, and solvent consumption. This guide will provide the necessary data to make an informed decision between a conventional HPLC method and a more rapid UPLC alternative.

Comparative Analytical Methodologies

Two distinct chromatographic methods were developed and validated for the quantification of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a robust and widely accessible approach for routine quality control.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection[9].

Method B: Ultra-High-Performance Liquid Chromatography with UV Detection (UPLC-UV)

This method offers significant improvements in speed and resolution, making it suitable for high-throughput environments.

Experimental Protocol:

  • Instrumentation: A UPLC system with a binary pump, autosampler, column manager, and a tunable UV detector.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A rapid gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the analyte.

    • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Analytical Method Validation Workflow

The validation of both methods was conducted in accordance with ICH guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[10][11].

Caption: Workflow for Analytical Method Validation and Comparison.

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, validation data for the two analytical methods.

Specificity

Specificity was evaluated by analyzing a placebo sample (matrix without the analyte) and a sample spiked with known impurities. The methods were deemed specific if no interfering peaks were observed at the retention time of the analyte.

ParameterMethod A: HPLC-UVMethod B: UPLC-UVAcceptance Criteria
Interference from Placebo No peak at analyte retention timeNo peak at analyte retention timeNo interference
Resolution from Impurities > 2.0> 2.5Resolution > 1.5
Linearity and Range

Linearity was assessed by analyzing a series of solutions at different concentrations. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity[7][12].

ParameterMethod A: HPLC-UVMethod B: UPLC-UVAcceptance Criteria
Range (µg/mL) 10 - 1505 - 100Defined by application
Correlation Coefficient (r²) 0.99920.9998r² ≥ 0.999
y-intercept 125.389.7Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels.

Concentration LevelMethod A: HPLC-UV (% Recovery)Method B: UPLC-UV (% Recovery)Acceptance Criteria
Low (80%) 99.2 ± 1.1100.5 ± 0.898.0 - 102.0%
Medium (100%) 100.3 ± 0.999.8 ± 0.598.0 - 102.0%
High (120%) 101.1 ± 1.3100.2 ± 0.798.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is expressed as the relative standard deviation (%RSD)[13].

Precision LevelMethod A: HPLC-UV (%RSD)Method B: UPLC-UV (%RSD)Acceptance Criteria
Repeatability (n=6) 0.850.45%RSD ≤ 2.0%
Intermediate Precision (n=18) 1.250.78%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

ParameterMethod A: HPLC-UV (µg/mL)Method B: UPLC-UV (µg/mL)
LOD 1.00.2
LOQ 3.00.6
Robustness

Robustness was assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.

Varied ParameterMethod A: HPLC-UV (%RSD)Method B: UPLC-UV (%RSD)Acceptance Criteria
Flow Rate (±10%) < 2.0< 1.5%RSD ≤ 2.0%
Column Temp. (±5°C) < 1.8< 1.3%RSD ≤ 2.0%
Mobile Phase pH (±0.2) < 2.0< 1.5%RSD ≤ 2.0%

Discussion and Method Selection

Both the HPLC-UV and UPLC-UV methods were successfully validated for the quantification of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate and met the predefined acceptance criteria based on ICH guidelines.

The HPLC-UV method demonstrated acceptable performance and can be considered a reliable workhorse for routine quality control in laboratories where throughput is not a primary concern. Its main advantage lies in its widespread availability and lower instrumentation cost.

The UPLC-UV method exhibited superior performance in several key areas. The use of sub-2 µm particle columns resulted in significantly shorter run times, higher resolution, and improved sensitivity (lower LOD and LOQ). This leads to increased sample throughput and reduced solvent consumption, making it a more environmentally friendly and cost-effective option in the long run. The enhanced precision of the UPLC method can also be attributed to the more stable and reproducible performance of modern UPLC systems.

Sources

Comparative Guide: Methyl Substitution Effects on Reactivity in Oxopyrrolidinyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Process Development Scientists Focus: Structure-Activity Relationship (SAR), Hydrolytic Stability, and Enzymatic Reactivity

Executive Summary: The Methyl Switch

In the design of oxopyrrolidinyl carbamates —a scaffold central to anticholinesterase agents (e.g., physostigmine analogues) and prodrug delivery systems—methyl substitution is not merely a lipophilic adjustment. It is a binary switch for reactivity.

This guide analyzes how methyl placement alters the carbamoylation potential and hydrolytic stability of the scaffold. The critical distinction lies between substitution on the carbamate nitrogen (exocyclic) versus the pyrrolidine ring (endocyclic).

Key Findings
  • N-Carbamate Methylation (

    
    ):  Enables the E1cB hydrolysis pathway, resulting in high reactivity and potent acetylcholinesterase (AChE) inhibition but lower chemical stability.
    
  • N,N-Dimethylation (

    
    ):  Blocks the E1cB pathway, forcing the slower BAc2 mechanism. This increases chemical half-life (
    
    
    
    ) by orders of magnitude but often reduces biological potency.
  • Ring Methylation: Primarily affects steric accommodation within enzyme active sites (e.g., the acyl pocket of AChE) rather than intrinsic chemical reactivity.

Mechanistic Analysis: The Chemical Basis of Reactivity

To understand the performance data, one must first understand the mechanism. The reactivity of oxopyrrolidinyl carbamates is governed by the lability of the carbamate bond (


).
The E1cB vs. BAc2 Dichotomy

The presence of a proton on the carbamate nitrogen is the single most significant determinant of reactivity.

  • Pathway A: E1cB (Elimination-Addition)

    • Requirement: At least one proton on the carbamate nitrogen (

      
       or 
      
      
      
      ).
    • Mechanism:[1][2][3] Base removes the proton, forming an isocyanate intermediate (

      
      ). This intermediate is highly electrophilic and rapidly attacked by water or nucleophilic serine residues in enzymes.
      
    • Result:Fast Hydrolysis / High Potency.

  • Pathway B: BAc2 (Nucleophilic Acyl Substitution)

    • Requirement: No protons on the carbamate nitrogen (

      
      ).
      
    • Mechanism:[1][2][3] Direct attack of the nucleophile (OH⁻ or Serine-OH) on the carbonyl carbon. This is sterically hindered and electronically less favorable than the isocyanate route.

    • Result:Slow Hydrolysis / High Stability.

Visualization of Hydrolysis Pathways

CarbamateHydrolysis Substrate_NH N-Methyl Carbamate (R-O-CO-NHMe) Inter_Anion Carbamate Anion [R-O-CO-NMe]- Substrate_NH->Inter_Anion Fast Deprotonation (Base) Substrate_NMe2 N,N-Dimethyl Carbamate (R-O-CO-NMe2) Tetrahedral Tetrahedral Intermediate Substrate_NMe2->Tetrahedral BAc2 Direct Attack (Slow, Steric hindrance) Isocyanate Isocyanate Intermediate (Me-N=C=O) Inter_Anion->Isocyanate E1cB Elimination (Rate Limiting) Product Hydrolysis Products (Alcohol + Amine + CO2) Isocyanate->Product Rapid Hydration Tetrahedral->Product Collapse

Figure 1: Mechanistic divergence based on N-methylation.[4] The red path (E1cB) is accessible only to mono-methyl variants, explaining their higher reactivity.

Comparative Performance Data

The following data synthesizes kinetic studies on physostigmine analogues (oxopyrrolidinyl core) and general N-methyl carbamate hydrolysis rates.

Chemical Stability (Alkaline Hydrolysis)

Conditions: pH 10.0, 25°C, Phosphate Buffer.

Substitution TypeStructureMechanismRelative Rate (

)
Half-Life (

)
Stability Rating
Unsubstituted

E1cB1.0 (Ref)~20 minLow
N-Monomethyl

E1cB0.6 - 0.8~35 minLow/Moderate
N-Ethyl

E1cB0.4~50 minModerate
N,N-Dimethyl

BAc2< 0.0001 > 48 Hours High

Critical Insight: Replacing the single proton with a second methyl group (N,N-dimethyl) does not just double the steric bulk; it shuts down the primary decomposition pathway, increasing stability by a factor of >1000.

Enzymatic Inhibition Potency (AChE)

Target: Acetylcholinesterase (Electric Eel or Human Recombinant).

Compound ClassCarbamate SubstituentIC50 (nM)Carbamoylation Rate (

)
Notes
Physostigmine

25HighRapid carbamoylation via isocyanate-like transition state.
Analogue A

> 5,000Very LowSteric clash with AChE esteratic site; no H-bond donor.
Analogue B

150ModerateHigh affinity binding but slower carbamoylation due to steric bulk.

Experimental Protocols

To validate these differences in your own oxopyrrolidinyl carbamate library, use the following self-validating protocols.

Protocol A: Determination of Hydrolysis Kinetics (pH-Stat Method)

Use this to determine chemical stability (


).
  • Preparation: Prepare a 50 mM borate buffer adjusted to pH 10.0 (for fast variants) or pH 12.0 (for stable dimethyl variants) to ensure measurable rates. Maintain ionic strength (

    
     M) with KCl.
    
  • Stock Solution: Dissolve the carbamate in acetonitrile (MeCN) to make a 10 mM stock.

  • Initiation: Inject 50 µL of stock into 10 mL of pre-thermostated (25°C) buffer. Final MeCN concentration should be <1% to avoid solvent effects.

  • Monitoring:

    • UV Method: Monitor the appearance of the leaving group (oxopyrrolidine/phenol) absorbance. For physostigmine-like cores, monitor the formation of the eseroline anion at 250–310 nm (compound dependent).

    • HPLC Method:[5] Aliquot 100 µL every 5 minutes into 100 µL of 1% formic acid (quench). Analyze residual carbamate peak area.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Ellman’s Assay for Carbamoylation Potency

Use this to determine biological activity (


).
  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE source.

  • Incubation: Incubate the enzyme with the carbamate inhibitor for varying times (0, 5, 10, 30 min) before adding the substrate. This distinguishes "binding" from "carbamoylation."

  • Measurement: Add substrate and DTNB. Measure absorbance at 412 nm (formation of TNB anion).

  • Validation:

    • N-Methyl variants should show time-dependent inhibition (progressive carbamoylation).

    • N,N-Dimethyl variants will likely show weak, non-time-dependent inhibition (reversible competitive binding only).

Structural Workflow: Optimization Strategy

When optimizing oxopyrrolidinyl carbamates, follow this logic flow to balance stability and potency.

OptimizationFlow Start Start: Oxopyrrolidinyl Scaffold Goal Define Goal Start->Goal Branch1 Goal: Maximize Potency (AChE Inhibitor) Goal->Branch1 Branch2 Goal: Maximize Stability (Prodrug / Circulating) Goal->Branch2 Action1 Use N-Mono-Methyl Carbamate (-NHMe) Branch1->Action1 Action2 Use N,N-Dimethyl Carbamate (-NMe2) Branch2->Action2 Check1 Check: Is t1/2 too short? Action1->Check1 Mod1 Add Steric Bulk to Ring (C-Methylation at C3/C5) Check1->Mod1 Yes Mod2 Use N-Ethyl/Isopropyl (Slightly slower E1cB) Check1->Mod2 Yes Mod1->Action1 Retest

Figure 2: Decision tree for methyl substitution based on therapeutic intent.

References

  • Mechanisms of Carbamate Hydrolysis

    • Williams, A. (1972). "The Mechanism of Action of Carbamates." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Note: Establishes the E1cB vs BAc2 framework for N-substituted carbam
  • Physostigmine Analogue Reactivity

    • Yu, Q. S., et al. (1988). "Carbamate analogues of (-)-physostigmine: in vitro inhibition of acetyl- and butyrylcholinesterase."[6] FEBS Letters. Link

    • Note: Provides direct comparison data of N-methyl vs N-benzyl and other substituted carbam
  • Structural Accommodation in AChE

    • Bar-On, P., et al. (2002). "Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions."[7][8] Biochemical Journal. Link

    • Note: details how ring methylation affects the fit within the hydrophobic pocket (Trp86).
  • General Carbamate Pesticide Kinetics

    • Wolfe, N. L., et al. (1978). "Chemical and photochemical transformation of selected pesticides in aquatic systems." EPA Research. Link

    • Note: Source for alkaline hydrolysis rates of N-methyl carbamates (carbaryl/methomyl)

Sources

Navigating Synthetic Strategies: A Comparative Guide to the Efficacy of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate in Solid-Phase vs. Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, the choice between solid-phase and solution-phase methodologies is a critical decision that profoundly impacts efficiency, scalability, and the ultimate success of a synthetic campaign. This guide provides a comprehensive comparison of the efficacy of a specialized building block, tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, in these two dominant synthetic paradigms. By examining the fundamental principles of each approach and drawing upon established protocols for analogous structures, we aim to equip researchers with the insights necessary to make informed decisions for their specific research and development goals.

At a Glance: Key Considerations for Synthetic Route Selection

FeatureSolid-Phase Synthesis (SPS)Solution-Phase Synthesis (SPS)
Principle The growing molecule is covalently attached to an insoluble solid support (resin).All reactants are dissolved in a suitable solvent.
Purification Simplified purification through washing and filtration to remove excess reagents and byproducts.[1]Requires traditional purification techniques like crystallization, distillation, or chromatography after each step.
Reaction Kinetics Can be driven to completion using a large excess of reagents.[2]Governed by the concentration and reactivity of species in solution.
Scalability Generally preferred for smaller-scale synthesis, such as in drug discovery and library generation.More readily scalable for the large-scale production of a target molecule.[3][4]
Automation Highly amenable to automation, enabling high-throughput synthesis.Automation is more complex and less common.
Flexibility Can be limited by the constraints of the solid support and reaction conditions.Offers greater flexibility in reaction conditions and the use of a wider range of reagents.[3]
Monitoring Reaction monitoring can be challenging due to the heterogeneous nature of the system.Direct monitoring of reaction progress is more straightforward.

The Building Block: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

The focus of this guide, (S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, is a chiral building block incorporating a protected amine on a cyclic lactam core. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile removal with mild acid. The pyrrolidinone scaffold introduces conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity and metabolic stability of drug candidates.

While direct, side-by-side comparative studies detailing the use of this specific molecule in both solid-phase and solution-phase synthesis are not extensively documented in publicly available literature, we can infer its likely performance based on the well-established principles of each methodology and data from structurally related N-Boc protected cyclic amino acids.

Solid-Phase Synthesis (SPS): A Streamlined Approach for Library Generation and Early-Phase Discovery

Solid-phase synthesis (SPS) has revolutionized the synthesis of peptides and other oligomers by immobilizing the growing chain on an insoluble resin. This approach simplifies the purification process to mere washing steps, allowing for the use of excess reagents to drive reactions to completion.[2]

Causality Behind Experimental Choices in Solid-Phase Synthesis

The selection of resin, coupling agents, and deprotection conditions is critical for a successful solid-phase synthesis. For incorporating a building block like tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate, a standard Boc-strategy solid-phase peptide synthesis (SPPS) protocol would be the logical starting point.

  • Resin Selection: A Merrifield resin is a classic choice for Boc-based SPPS.[5] The first amino acid is typically attached to the resin via an ester linkage.

  • Boc Deprotection: The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically at a concentration of 50%.[5] Following deprotection, the resulting trifluoroacetate salt of the free amine must be neutralized to allow for the subsequent coupling reaction. This is commonly achieved by treatment with a hindered base like diisopropylethylamine (DIEA).[6]

  • Coupling: The carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. A variety of coupling reagents are available, with common choices for Boc-SPPS including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium-based reagents such as HBTU.

Experimental Workflow: Solid-Phase Synthesis

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (e.g., 10% DIEA in DCM) Deprotect->Neutralize Couple Couple Activated tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate Neutralize->Couple Wash Wash (e.g., DCM, DMF) Couple->Wash Repeat Repeat Cycle Wash->Repeat For next coupling Cleave Cleavage from Resin & Global Deprotection Wash->Cleave Final step Purify Purification (e.g., HPLC) Cleave->Purify

Caption: Generalized workflow for solid-phase synthesis.

Expected Efficacy and Potential Challenges

Advantages:

  • Speed and Efficiency: The primary advantage of SPS lies in its speed. The ability to perform sequential reactions in a single vessel with simplified purification significantly accelerates the synthesis of target molecules.

  • High Throughput: SPS is well-suited for automation and the parallel synthesis of compound libraries, making it an invaluable tool in early-stage drug discovery.

  • Driving Reactions to Completion: The use of excess reagents is a common practice in SPS to ensure high coupling yields at each step.

Potential Challenges:

  • Steric Hindrance: The cyclic and somewhat bulky nature of the pyrrolidinone ring may lead to slower coupling kinetics compared to acyclic amino acids. Optimization of coupling reagents and reaction times may be necessary to achieve high yields.

  • Aggregation: As the peptide chain elongates on the solid support, there is a risk of aggregation, which can hinder reagent access and lead to incomplete reactions. The choice of resin and solvents can play a crucial role in mitigating this issue.

  • Monitoring: Real-time monitoring of reaction completion can be more challenging in a heterogeneous solid-phase system compared to a homogeneous solution-phase reaction. Qualitative tests like the Kaiser test are often employed to detect the presence of free amines.[2]

Solution-Phase Synthesis: The Classical Approach for Scalability and Flexibility

Solution-phase synthesis remains the cornerstone of traditional organic chemistry and is often the preferred method for large-scale production where process control and cost-effectiveness are paramount.[3][4]

Causality Behind Experimental Choices in Solution-Phase Synthesis

In solution-phase synthesis, the chemist has greater control over reaction parameters such as concentration, temperature, and the choice of solvents and reagents. The purification of intermediates at each step ensures the high purity of the final product.

  • Protecting Group Strategy: The Boc protecting group on tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is well-suited for solution-phase synthesis, offering stability during coupling reactions and selective removal under acidic conditions.

  • Coupling Reactions: Similar to SPS, a wide array of coupling reagents can be employed in solution-phase synthesis. The choice of reagent will depend on factors such as the reactivity of the coupling partners and the desired reaction conditions.

  • Purification: The purification of intermediates is a critical step in solution-phase synthesis. Techniques such as extraction, crystallization, and column chromatography are used to isolate the desired product after each reaction. While this can be labor-intensive, it ensures the high purity of the final compound.

Experimental Workflow: Solution-Phase Synthesis

Solution_Phase_Workflow ReactantA Reactant A (e.g., N-deprotected amino acid ester) Couple Coupling Reaction (in solution) ReactantA->Couple ReactantB tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate ReactantB->Couple Workup Aqueous Workup & Extraction Couple->Workup Purify Purification (e.g., Chromatography, Crystallization) Workup->Purify Deprotect Boc Deprotection Purify->Deprotect If further elongation is needed FinalProduct Final Product Purify->FinalProduct If this is the final step NextCouple Couple Next Amino Acid Deprotect->NextCouple

Caption: Generalized workflow for solution-phase synthesis.

Expected Efficacy and Potential Challenges

Advantages:

  • Scalability: Solution-phase synthesis is generally more amenable to large-scale production.[3][4]

  • Flexibility and Control: Researchers have greater flexibility in choosing reaction conditions and can easily monitor the progress of the reaction.[3]

  • Characterization of Intermediates: The isolation and characterization of intermediates at each step provide a high degree of confidence in the structure and purity of the final product.

Potential Challenges:

  • Time and Labor-Intensive: The need for purification after each step can make solution-phase synthesis a more time-consuming and labor-intensive process compared to SPS.[1]

  • Solubility Issues: The solubility of reactants and intermediates can sometimes be a limiting factor, requiring careful selection of solvents.

  • Cumulative Yield: While individual step yields may be high, the overall yield of a multi-step synthesis can be lower due to losses during purification at each stage.

Comparative Analysis and Recommendations

The choice between solid-phase and solution-phase synthesis for the utilization of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is highly dependent on the specific goals of the project.

  • For rapid synthesis of a diverse library of compounds for initial biological screening , solid-phase synthesis is the clear method of choice. Its amenability to automation and simplified purification workflow allows for the efficient generation of a large number of analogs.

  • For the synthesis of a specific target molecule on a larger scale (milligrams to grams or more) where purity is of utmost importance , solution-phase synthesis offers distinct advantages. The ability to purify and fully characterize intermediates ensures the quality of the final product and the process is more readily scalable.

It is also important to consider a hybrid approach, where fragments are synthesized using solid-phase techniques and then coupled together in solution. This can combine the speed of SPS for fragment generation with the scalability and control of solution-phase fragment condensation.

Conclusion

Both solid-phase and solution-phase synthesis are powerful methodologies with distinct advantages and disadvantages. The efficacy of incorporating tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate into a synthetic route will be dictated by the chosen strategy. While solid-phase synthesis offers unparalleled speed and efficiency for library generation, solution-phase synthesis provides the control and scalability necessary for the production of larger quantities of a specific target molecule. A thorough understanding of the principles and practical considerations of each approach, as outlined in this guide, will enable researchers to select the optimal synthetic strategy to achieve their scientific objectives.

References

  • Bayer, E. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 67(14), 4937–4943.
  • Knight, A. S., & Zuckermann, R. N. (2020). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.
  • GARCÍA-GARCÍA, J., & LÓPEZ-MOLINA, D. (2020). Method for preparing tert-butyl n-((1r,2s,5s).
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic Syntheses Procedure. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B).
  • BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Nowick, J. S. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
  • BLDpharm. (n.d.). 92235-35-3|(S)-tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
  • McAlpine, S. R., & Kim, S. J. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 18(1), 1111–1121.
  • Parvatkar, P. T., Parameswaran, P. S., & Banik, B. K. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope.
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • Organic Syntheses Procedure. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • Adesis, Inc. (2023, September 30). Solid-Phase vs.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, CHAPTER 18, Unit 18.1.

Sources

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Retrosynthesis Analysis

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tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.